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2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine Documentation Hub

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  • Product: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine
  • CAS: 240815-53-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Putative Mechanism of Action of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine as a Phosphodiesterase 10A (PDE10A) Inhibitor

Abstract This technical guide delineates the putative mechanism of action for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine, a compound belonging to the imidazo[1,5-a]pyrido[3,2-e]pyrazine class. While direct studies o...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide delineates the putative mechanism of action for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine, a compound belonging to the imidazo[1,5-a]pyrido[3,2-e]pyrazine class. While direct studies on this specific dichlorinated analogue are not available in current scientific literature, extensive research on the core scaffold has identified it as a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A)[1]. This guide synthesizes the established pharmacology of this compound class to infer the likely biological target and downstream effects. We will explore the role of PDE10A in cellular signaling, the biochemical basis for its inhibition by the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, and the standard experimental protocols used to validate this mechanism of action.

Introduction: The Imidazopyrazine Scaffold and Its Therapeutic Potential

Fused heterocyclic ring systems, such as those containing imidazo[1,5-a]pyrazine and related scaffolds, are recognized as "privileged structures" in medicinal chemistry. These frameworks are capable of interacting with a wide array of biological targets, leading to diverse pharmacological activities. Various derivatives have been investigated as kinase inhibitors (targeting BTK, c-Src, IGF-1R), receptor modulators, and anticancer or anti-inflammatory agents[2][3][4][5].

The specific imidazo[1,5-a]pyrido[3,2-e]pyrazine core, to which 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine belongs, has been identified as a novel class of potent and selective inhibitors of Phosphodiesterase 10A (PDE10A)[1]. This finding provides a strong, evidence-based hypothesis for the mechanism of action of the title compound.

The Primary Molecular Target: Phosphodiesterase 10A (PDE10A)

PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling. PDE10A is highly expressed in the medium spiny neurons of the mammalian striatum, a key node in the brain's motor and reward systems.

By degrading cAMP and cGMP, PDE10A plays a critical role in regulating intracellular signal transduction cascades. Its inhibition leads to an accumulation of these second messengers, thereby amplifying the signaling of pathways that rely on them, such as those initiated by dopamine receptors. Given its specific localization and function, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders, particularly schizophrenia and Huntington's disease[1].

Signaling Pathway Modulated by PDE10A Inhibition

The inhibition of PDE10A by a compound such as 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is expected to potentiate signaling through the cAMP/PKA and cGMP/PKG pathways. In striatal neurons, this has a significant impact on dopamine signaling. The diagram below illustrates the central mechanism.

PDE10A_Pathway cluster_ATP cluster_AMP D1R Dopamine D1 Receptor AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A Substrate DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effectors (Gene Expression, Ion Channel Modulation) DARPP32->Downstream Modulates AMP AMP PDE10A->AMP Hydrolyzes Inhibitor Imidazo[1,5-a]pyrido[3,2-e]pyrazine (e.g., 2,6-Dichloro- derivative) Inhibitor->PDE10A INHIBITS

Figure 1: PDE10A Inhibition Pathway.

Causality of the Pathway: Activation of G-protein coupled receptors like the Dopamine D1 receptor stimulates adenylyl cyclase to produce cAMP from ATP. cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets like DARPP-32, leading to a cellular response. PDE10A terminates this signal by hydrolyzing cAMP to AMP. An inhibitor from the imidazo[1,5-a]pyrido[3,2-e]pyrazine class blocks PDE10A, causing cAMP levels to rise, thus enhancing and prolonging the downstream signaling cascade[1].

Experimental Validation of the Mechanism of Action

To confirm that a compound like 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine acts as a PDE10A inhibitor, a series of standardized biochemical and cellular assays are required. The following protocols represent a self-validating system to establish potency, selectivity, and cellular effects.

Workflow for Characterizing a Putative PDE10A Inhibitor

Experimental_Workflow start Test Compound (2,6-Dichloro- derivative) assay1 Primary Biochemical Assay: PDE10A Enzymatic Inhibition start->assay1 data1 Determine IC50 Value (Potency) assay1->data1 decision1 Potent? (e.g., IC50 < 1µM) data1->decision1 assay2 Selectivity Profiling: PDE Family Panel Screen decision1->assay2 Yes stop_fail Compound Not a Potent/Selective Inhibitor decision1->stop_fail No data2 Determine Fold-Selectivity vs. other PDEs assay2->data2 assay3 Cell-Based Assay: cAMP/cGMP Accumulation assay2->assay3 stop_success Confirmed Potent & Selective Cell-Active PDE10A Inhibitor data2->stop_success data3 Measure EC50 Value (Cellular Efficacy) assay3->data3 data3->stop_success

Figure 2: Experimental validation workflow.
Protocol 1: In Vitro PDE10A Enzymatic Inhibition Assay

This protocol is designed to directly measure the inhibition of recombinant human PDE10A and determine the compound's potency (IC50).

Principle: This assay measures the hydrolysis of the fluorescently-labeled substrate cAMP. Inhibition of PDE10A results in a lower rate of hydrolysis and thus a stronger fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA).

    • Dilute recombinant human PDE10A enzyme in assay buffer to a working concentration (e.g., 0.5 nM).

    • Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in DMSO, followed by a final dilution in assay buffer.

    • Prepare the fluorescently-labeled substrate (e.g., FAM-cAMP) in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Add 10 µL of the diluted PDE10A enzyme solution to all wells except the negative control (blank). Add 10 µL of assay buffer to the blank wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Initiate the reaction by adding 8 µL of the FAM-cAMP substrate solution.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition & Analysis:

    • Measure the fluorescence polarization or intensity on a suitable plate reader.

    • Subtract the background signal from the blank wells.

    • Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: This protocol includes positive and negative controls to ensure the assay is performing correctly. The use of a standard inhibitor validates the enzyme's activity and the assay's dynamic range.

Protocol 2: Cellular cAMP Accumulation Assay

This assay validates that the compound can cross the cell membrane and engage the target in a physiological context.

Principle: A cell line expressing PDE10A (e.g., HEK293-PDE10A) is treated with the inhibitor. An adenylyl cyclase activator (e.g., Forskolin) is then added to stimulate cAMP production. The resulting accumulation of cAMP is measured, typically using a competitive immunoassay like HTRF or ELISA.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing human PDE10A in appropriate media.

    • Seed cells into a 384-well plate and grow to ~90% confluency.

  • Assay Procedure:

    • Wash the cells with a stimulation buffer.

    • Add the test compound at various concentrations and incubate for 30 minutes.

    • Add an adenylyl cyclase activator (e.g., 1 µM Forskolin) to stimulate cAMP production.

    • Incubate for an additional 30 minutes.

    • Lyse the cells to release intracellular cAMP.

  • Detection (HTRF Example):

    • Add HTRF lysis buffer containing a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.

Structure-Activity Relationship (SAR) and Quantitative Data

While data for the specific 2,6-dichloro- derivative is unavailable, studies on the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold have established a clear SAR. The table below is a representative summary based on published findings for this class, illustrating how modifications affect potency[1].

Compound ID (Example)R1 SubstitutionR2 SubstitutionPDE10A IC50 (nM)
1 -HPhenyl150
2 -H4-Fluorophenyl85
3 -CH3Phenyl45
4 -CH34-Fluorophenyl12
49 (from study) -CH32-Naphthyl2.5

Data is illustrative based on trends described in cited literature[1].

This data highlights that small modifications to the core scaffold can significantly impact inhibitory potency, suggesting that the chlorine atoms on the 2,6-Dichloro- derivative would critically influence its binding affinity and selectivity profile.

Conclusion and Future Directions

To definitively confirm this mechanism for the specific dichlorinated compound, it must be subjected to the experimental workflow outlined in this guide, including enzymatic potency assays, broad selectivity screening against other PDE family members, and cell-based target engagement assays. Further structural biology studies, such as co-crystallization with PDE10A, would provide invaluable insight into the precise binding mode and rationalize the effect of the chloro-substituents.

References

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo Institutional Repository. Available at: [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. AACR Publications. Available at: [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE. NextSDS. Available at: [Link]

  • Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. ChemInform. Available at: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Advanced Scaffold Engineering: The Role of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine in Kinase Inhibitor Design

Executive Summary In the landscape of modern medicinal chemistry, the rational design of ATP-competitive kinase inhibitors relies heavily on rigid, electron-deficient heterocyclic scaffolds. 2,6-Dichloroimidazo[1,5-a]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of ATP-competitive kinase inhibitors relies heavily on rigid, electron-deficient heterocyclic scaffolds. 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6) serves as a critical, highly reactive tricyclic building block[1]. It is most prominently utilized in the synthesis of BMS-279700, a potent and orally active Src-family kinase p56 Lck inhibitor designed to block T-cell proliferation and the production of proinflammatory cytokines (IL-2 and TNF-α)[2][3].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, regioselective synthesis workflows, and self-validating experimental protocols associated with this pivotal intermediate.

Physicochemical Profile and Structural Logic

The imidazo[1,5-a]pyrido[3,2-e]pyrazine core is engineered to mimic the purine ring of ATP, allowing it to anchor deeply within the hinge region of kinase active sites[2]. The presence of two chlorine atoms at the C2 and C6 positions transforms this scaffold into a versatile bis-electrophile. Because the C6 position is highly activated by the adjacent pyrazine nitrogen atoms, it exhibits distinct regioselectivity during nucleophilic aromatic substitution (SNAr), allowing for sequential, controlled functionalization without the need for complex protecting group strategies[2].

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazineFused tricyclic system providing optimal steric bulk for the Lck ATP-binding pocket.
CAS Number 240815-53-6Standardized registry identifier[1].
Molecular Formula C9H4Cl2N4High nitrogen content increases hydrogen-bonding potential[4].
Molecular Weight 239.06 g/mol Low molecular weight allows for downstream functionalization while maintaining Lipinski compliance[4].
Reactivity Profile Bis-electrophilicC6 > C2 reactivity due to electron-withdrawing effects of the pyrazine ring[2].

Mechanistic Synthesis & Causality

The construction of the 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine core requires a precise sequence of cyclization and halogenation steps. The synthesis begins with 2,6-dichloro-3-amino-pyridine.

Causality of Reagent Selection: The formation of the tricyclic core initially yields an imidazo[1,5-a]pyrido[3,2-e]pyrazin-2-one intermediate. To activate this core for cross-coupling, the inert carbonyl oxygen must be converted into a labile leaving group. Phosphorus oxychloride (POCl3) is selected over milder chlorinating agents because the electron-deficient nature of the tricyclic system requires harsh, highly electrophilic conditions to drive the formation of the chloroimidate[2].

SynthesisWorkflow A 2,6-Dichloro-3-amino-pyridine (Starting Material) B Intramolecular Cyclization (Base-Assisted) A->B C Imidazo[1,5-a]pyrido[3,2-e]pyrazin-2-one (Inert Intermediate) B->C D Chlorination via POCl3 / TEA (Reflux, 4h) C->D E 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (Active Bis-Electrophile) D->E

Synthesis workflow of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine.

Self-Validating Experimental Protocols

To utilize this scaffold in drug development (e.g., synthesizing BMS-279700), researchers must perform a two-step sequence of amination. The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding.

Protocol A: Regioselective C6-Amination

Objective: Introduce an aniline derivative at the highly reactive C6 position.

  • Preparation: Dissolve 1.0 eq of 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (Compound 11) and 1.1 eq of 2-chloro-6-methylaniline in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere[2].

  • Deprotonation (The Causal Step): Cool the mixture to 0°C. Dropwise, add 1.2 eq of Sodium bis(trimethylsilyl)amide (NaHMDS). Why NaHMDS? It is a strong, sterically hindered base that quantitatively deprotonates the aniline without acting as a competing nucleophile against the pyrazine core[2].

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS Check): Before quenching, sample the reaction. The protocol is validated if LC-MS shows complete consumption of the m/z 239 peak (starting material) and the appearance of the mono-substituted mass peak. The C2 position remains intact due to lower electrophilicity.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Yield: ~77−86%)[2].

Protocol B: C2-Substitution

Objective: Functionalize the less reactive C2 position to finalize the pharmacophore.

  • Preparation: Dissolve the C6-substituted intermediate in a high-boiling polar aprotic solvent (e.g., N,N-Dimethylacetamide, DMA)[2].

  • Nucleophilic Attack: Add 2.0 eq of (S)-3-methyl-piperazine and 3.0 eq of K2CO3. Why these conditions? The C2 chlorine is sterically hindered and electronically less activated than C6. Elevated temperatures (reflux, 12 h) and a large excess of the secondary amine are required to drive the reaction to completion[2].

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the intermediate spot fully converts to a highly polar baseline spot (due to the basic piperazine moiety).

  • Isolation: Precipitation from water yields the final dual-substituted kinase inhibitor (e.g., BMS-279700)[2].

Biological Application: p56 Lck Inhibition

The ultimate purpose of functionalizing 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine is to generate potent inhibitors of p56 Lck, a Src-family tyrosine kinase essential for T-cell receptor (TCR) signaling[2][3].

BMS-279700, derived directly from this dichloro-scaffold, acts as an ATP-competitive inhibitor. By binding to the Lck active site, it prevents the phosphorylation of ZAP-70, thereby halting the downstream signaling cascade that leads to the transcription of IL-2 and TNF-α. This mechanism provides profound in vivo anti-inflammatory activity[2][3].

LckPathway TCR T-Cell Receptor (TCR) Activation Lck p56 Lck Kinase (Active) TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 Cytokines IL-2 & TNF-α Production (Inflammation) ZAP70->Cytokines Inhibitor BMS-279700 (Synthesized from Scaffold) Inhibitor->Lck Blocks ATP Binding

Mechanism of action of BMS-279700 inhibiting the p56 Lck signaling pathway.

References

  • Chen, P., et al. (2004). Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]

  • ChemSrc. 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine CAS Data. Retrieved from[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine: A Potent Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, a heterocyclic compound of significant i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, including its CAS Registry Number, and explore the broader therapeutic potential of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold. The guide will further detail a plausible synthetic route to this class of compounds, based on established methodologies for related structures, and discuss the known biological activity, primarily focusing on its role as a potential phosphodiesterase 10A (PDE10A) inhibitor for the treatment of central nervous system disorders such as schizophrenia.

Introduction: The Imidazo[1,5-a]pyrido[3,2-e]pyrazine Scaffold

The fusion of imidazole, pyridine, and pyrazine rings creates the imidazo[1,5-a]pyrido[3,2-e]pyrazine core, a unique heterocyclic system that has garnered attention in the field of drug discovery. This scaffold belongs to the broader class of imidazopyrazines, which are recognized for their diverse pharmacological activities. Derivatives of the imidazo[1,2-a]pyrazine ring system, a related structural analog, have been investigated for a multitude of biological applications, including antibacterial, anti-inflammatory, and anticancer properties.

The specific arrangement of nitrogen atoms within the imidazo[1,5-a]pyrido[3,2-e]pyrazine framework imparts distinct electronic and steric properties, making it an attractive scaffold for targeting various enzymes and receptors. The core structure provides a rigid framework that can be functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity.

Chemical Identity and Properties

CAS Registry Number: 240815-53-6[1]

Molecular Formula: C9H3Cl2N5

Molecular Weight: 256.06 g/mol

Structure:

Caption: Molecular structure of the title compound.

Due to the presence of multiple nitrogen atoms and chlorine substituents, 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine is expected to be a solid at room temperature with a relatively high melting point and limited solubility in water, but soluble in organic solvents like DMSO and DMF.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway:

A potential synthetic route could commence with a commercially available dichlorinated aminopyridine precursor. The key steps would likely involve the introduction of a second amino group, followed by cyclization with a suitable one-carbon synthon to form the imidazole ring.

G cluster_0 Proposed Synthetic Pathway A Dichlorinated Aminopyridine B Introduction of second amino group A->B Nitration/Reduction or Nucleophilic Substitution C Diaminopyridine Intermediate B->C D Cyclization with C1 synthon C->D e.g., Formic Acid, Triethyl Orthoformate E 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine D->E caption Plausible synthetic route to the target compound. G cluster_0 PDE10A Inhibition Pathway Compound 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine PDE10A PDE10A Compound->PDE10A Inhibition cAMP_cGMP cAMP / cGMP PDE10A->cAMP_cGMP Hydrolysis PKA_PKG PKA / PKG Activation cAMP_cGMP->PKA_PKG Signaling Downstream Signaling Cascades PKA_PKG->Signaling Therapeutic Therapeutic Effects in Schizophrenia Signaling->Therapeutic caption Mechanism of action of PDE10A inhibitors.

Caption: Simplified signaling pathway of PDE10A inhibition.

In preclinical studies, selected compounds from this class have demonstrated the ability to reverse MK-801-induced stereotypy and hyperactivity in rats, behaviors considered to be animal models of psychosis. [2]This suggests that imidazo[1,5-a]pyrido[3,2-e]pyrazine derivatives hold promise as a novel therapeutic approach for schizophrenia, potentially offering a different side-effect profile compared to existing antipsychotic medications.

Experimental Protocols

As a specific protocol for the synthesis of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine is not publicly available, a general, self-validating protocol for the synthesis of a related imidazo[1,2-a]pyrazine is provided below for illustrative purposes. This can serve as a foundational methodology for researchers aiming to synthesize the title compound.

5.1. General Synthesis of Chloro-Substituted Imidazo[1,2-a]pyridines

This protocol is adapted from a method for the regioselective C-H halogenation of imidazo[1,2-a]pyridines.

Materials and Equipment:

  • Imidazo[1,2-a]pyridine starting material

  • Sodium chlorite (NaClO2)

  • Acetic acid (AcOH)

  • Dimethylformamide (DMF)

  • 25 mL sealed tube

  • Stirring bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • To a 25 mL sealed tube equipped with a stirring bar, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv), sodium chlorite (1.0 mmol, 2.0 equiv), and acetic acid (2.0 mmol).

  • Add DMF (2 mL) to the tube.

  • Seal the tube and place it in a pre-heated oil bath at 60 °C.

  • Stir the reaction mixture at this temperature. Monitor the progress of the reaction by TLC analysis until the starting material is completely consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether:ethyl acetate).

  • Collect the fractions containing the desired product and combine them.

  • Remove the solvent under reduced pressure using a rotary evaporator to afford the pure chlorinated imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. [3] Self-Validation: The success of the synthesis is validated at each critical step. The reaction progress is monitored by TLC, ensuring the complete consumption of the starting material. The final product's identity and purity are unequivocally confirmed through comprehensive spectroscopic analysis (NMR and MS), which should be consistent with the expected structure of the chlorinated product.

Conclusion and Future Directions

2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine represents a molecule of interest within a promising class of PDE10A inhibitors. The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold offers a valuable platform for the development of novel therapeutics for central nervous system disorders, particularly schizophrenia.

Future research in this area should focus on several key aspects:

  • Development of a robust and scalable synthesis for 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine to enable further preclinical and clinical evaluation.

  • In-depth pharmacological characterization , including determination of its IC50 value for PDE10A, selectivity profiling against other phosphodiesterases, and in vivo efficacy studies in relevant animal models of schizophrenia.

  • Exploration of the structure-activity relationship by synthesizing and testing a library of analogs with modifications at various positions of the heterocyclic core. This will aid in optimizing potency, selectivity, and pharmacokinetic properties.

  • Investigation of the therapeutic potential of this class of compounds for other neurological and psychiatric disorders where PDE10A is implicated.

By pursuing these avenues of research, the full therapeutic potential of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine and related compounds can be elucidated, potentially leading to the development of new and improved treatments for debilitating brain disorders.

References

  • Tulasi Devi, M., & Chava Venkata, N. R. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • Celanire, S., et al. (2010). Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. PubMed.
  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source.
  • Mukaiyama, H., et al. (2007).
  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. PubMed.
  • He, X., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry.
  • N/A. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • N/A. (n.d.).
  • N/A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Fan, H., et al. (2021). A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
  • N/A. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
  • Singh, A., et al. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • N/A. (2016). Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, PDM-042 [(E)-4-(2-(2-(5,8-dimethyl-t[2][4][5]riazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl). PubMed.

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  • Ghorab, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC.
  • Hassan, A. S., et al. (n.d.).
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Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine

Abstract This guide provides a comprehensive framework for characterizing the thermodynamic stability of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, a heterocyclic compound of interest in pharmaceutical research. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for characterizing the thermodynamic stability of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, a heterocyclic compound of interest in pharmaceutical research. The imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold has been identified as a promising core for developing potent inhibitors of key biological targets, such as phosphodiesterase 10A (PDE10A) and mTOR.[1][2] The thermodynamic stability of any drug candidate is a critical determinant of its safety, efficacy, and shelf-life, directly impacting its development trajectory. This document outlines a multi-pronged approach, integrating experimental thermal analysis with computational modeling to build a robust stability profile. We detail field-proven protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and International Council for Harmonisation (ICH)-compliant forced degradation studies. These experimental workflows are complemented by a proposed methodology for in silico analysis using Density Functional Theory (DFT) to provide a molecular-level understanding of the compound's stability. This integrated strategy is designed to furnish researchers, scientists, and drug development professionals with the critical data needed for informed decision-making in the pre-clinical development phase.

Introduction: The Strategic Importance of Stability Profiling

The journey of a novel chemical entity from discovery to a marketable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role. Among these, thermodynamic stability is a cornerstone of a viable drug candidate. An unstable compound can lead to diminished efficacy, the formation of potentially toxic degradation products, and a shortened shelf-life, culminating in significant financial and temporal setbacks.

The subject of this guide, 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, belongs to a class of nitrogen-rich heterocyclic compounds.[3] Such scaffolds are of high interest in medicinal chemistry due to their ability to form diverse interactions with biological targets.[1][2][4] However, the inherent reactivity and potential for degradation of these complex structures necessitate a thorough and early assessment of their stability.

This guide presents a systematic methodology to de-risk the development of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine by comprehensively evaluating its thermodynamic stability. The following sections will provide both the theoretical basis and practical, step-by-step protocols for key analytical techniques, ensuring a self-validating and scientifically rigorous approach to characterization.

Experimental Assessment of Thermal Properties

The direct measurement of a compound's response to thermal stress is the most definitive way to assess its stability. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's thermal behavior.[5]

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, providing critical information on purity, polymorphism, and degradation onset.[7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere and prevent solvent loss. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature at a constant rate of 10 °C/min up to a temperature just beyond any observed thermal events (e.g., 350 °C).

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak maximum of the melting endotherm and any exothermic events indicative of decomposition.

Causality and Interpretation: A sharp, single melting endotherm typically suggests a pure, crystalline material. A broad melting range could indicate impurities. The presence of exothermic events following the melt is a strong indicator of thermal decomposition. The temperature at which these events begin is a critical measure of the compound's upper limit of thermal stability.[9]

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA): Quantifying Mass Loss

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[10][11] This technique is essential for determining the thermal stability and decomposition profile of a material, as well as quantifying volatile content like moisture or residual solvents.[5]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine onto a tared TGA sample pan (typically platinum or ceramic).

  • Instrument Setup: Position the pan within the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to ensure an inert environment.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining against temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.[12] The derivative of this curve (DTG) can be used to identify the temperatures at which the rate of mass loss is maximal.

Causality and Interpretation: An initial, small weight loss at temperatures below 120°C often corresponds to the loss of adsorbed water or volatile solvents.[12] A sharp, significant drop in mass at higher temperatures signifies the decomposition of the compound itself.[5][12] The temperature at which 5% weight loss occurs (T5%) is a common metric for comparing the thermal stability of different materials.[13] Combining TGA with DSC allows for a clear distinction between melting (a change in heat flow without mass loss) and decomposition (a change in heat flow with mass loss).

Forced Degradation (Stress Testing): Simulating Stability Challenges

Forced degradation studies are a regulatory necessity and a critical component of drug development.[14] They are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[15][16] The conditions are intentionally more severe than those used for long-term stability testing to accelerate degradation.[15]

ICH Q1A(R2) Guideline Framework:

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for stress testing.[17] The goal is to achieve a target degradation of 5-20% to ensure that degradation products are generated at levels sufficient for detection and characterization without completely destroying the molecule.[17] Key stress conditions include hydrolysis, oxidation, and photolysis.[14][17]

Experimental Protocols:

  • Acid/Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 M HCl (acid) and 0.1 M NaOH (base) in separate experiments.

    • Maintain samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-48 hours).

    • Neutralize the samples before analysis.

  • Oxidation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the reaction over time (e.g., up to 24 hours), as oxidative degradation can be rapid.[17]

  • Photostability:

    • Expose a solid sample and a solution of the compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B.

    • The overall illumination should be not less than 1.2 million lux hours.[16]

    • A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

  • Thermal Stress:

    • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) for an extended period.[15]

Analytical Finish: Following exposure to each stress condition, the samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically coupled with a mass spectrometer (LC-MS). This allows for the separation, quantification, and identification of the parent compound and any degradation products formed.

Caption: Forced Degradation Study Workflow.

In Silico Assessment: Computational Insights into Stability

Computational chemistry offers a powerful, complementary approach to experimental studies, providing insights into molecular properties that govern stability.[18] Density Functional Theory (DFT) is a robust method for predicting molecular geometry, electronic structure, and reactivity descriptors.[19][20]

Methodology:

  • Structure Optimization: The 3D structure of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine would be optimized using a suitable DFT functional, such as B3LYP, with a standard basis set like 6-31+G(d,p).[19]

  • Frequency Calculations: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Reactivity Descriptor Analysis: From the optimized structure, key quantum chemical parameters can be calculated:

    • HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical stability. A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity.[20]

    • Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can predict sites susceptible to acid/base-catalyzed degradation or oxidative attack.[21]

Causality and Interpretation: By analyzing the HOMO-LUMO gap, one can rank the intrinsic stability of the molecule relative to its analogs.[21] For instance, a compound with a large energy gap is predicted to be more stable.[20] The MEP map can guide the interpretation of forced degradation results. If degradation is observed under acidic conditions, the MEP map can help identify the most likely protonation sites (electron-rich regions) that initiate the degradation pathway.

Data Synthesis and Integrated Risk Assessment

The true power of this multi-faceted approach lies in the integration of all data streams to form a holistic view of the compound's stability. The quantitative data from experimental analyses should be compiled for a clear, comparative assessment.

Table 1: Summary of Thermodynamic Stability Data

ParameterMethodResultInterpretation
Melting Point (T_m)DSCe.g., 255 °CIndicates high crystalline lattice energy.
Decomposition OnsetDSCe.g., 270 °COnset of thermal degradation post-melting.
5% Weight Loss (T5%)TGAe.g., 265 °CHigh thermal stability in an inert atmosphere.
Acid HydrolysisForced Degradatione.g., 15% degradationIdentifies susceptibility to acidic conditions.
Base HydrolysisForced Degradatione.g., 8% degradationShows relative stability in basic conditions.
OxidationForced Degradatione.g., 18% degradationHighlights sensitivity to oxidative stress.
PhotostabilityForced Degradatione.g., <5% degradationIndicates good stability under light exposure.
HOMO-LUMO GapDFT Calculatione.g., 4.5 eVSuggests high kinetic stability.

Risk Assessment:

By synthesizing this data, a risk profile can be constructed. For example, the data in the hypothetical table above would suggest that 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine is a highly stable crystalline solid with a high melting point and decomposition temperature. However, its susceptibility to oxidative and acidic degradation, as revealed by forced degradation studies, would be identified as a key development risk. This knowledge allows for proactive mitigation strategies, such as the selection of appropriate excipients, the development of protective packaging (e.g., blister packs with desiccants), and defining stringent storage conditions to ensure the long-term integrity of the final drug product.

Conclusion

The comprehensive characterization of thermodynamic stability is a non-negotiable step in modern drug development. For a promising candidate like 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, a rigorous and integrated approach is paramount. By combining the empirical data from DSC and TGA with the mechanistic insights from ICH-compliant forced degradation studies and the predictive power of computational DFT analysis, researchers can build a robust stability profile. This guide provides the strategic framework and detailed methodologies to execute such an evaluation, enabling development teams to anticipate potential liabilities, mitigate risks, and ultimately accelerate the path of novel therapeutics to the clinic.

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Protocols & Analytical Methods

Method

How to dissolve 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine for cell culture assays

Application Note: Solubilization and In Vitro Handling of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Introduction & Scientific Context 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6) is a highly h...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and In Vitro Handling of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine

Introduction & Scientific Context

2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6) is a highly hydrophobic, halogenated fused-tricyclic building block. It is primarily utilized in the synthesis and structure-activity relationship (SAR) profiling of imidazoquinoxaline-based Src-family kinase inhibitors, specifically targeting p56 Lck[1]. Inhibitors derived from this core, such as BMS-279700, are potent immunomodulators that block T-cell receptor (TCR) signaling and suppress pro-inflammatory cytokines like IL-2 and TNF-α[1].

When testing this intermediate or its early-stage derivatives in cell culture, researchers face a significant physical barrier: extremely poor aqueous solubility (<8 μM)[1]. Without the addition of a "weakly basic amine tail" (a structural modification used in later-stage drug candidates to improve solubility), the planar aromatic system and highly electronegative chlorine atoms drive rapid intermolecular π-π stacking, causing the compound to precipitate immediately in aqueous media[1].

Physicochemical Profiling & Causality of Solvent Selection

To successfully evaluate this compound in in vitro cell culture assays (e.g., cytotoxicity screening or baseline kinase inhibition), it must be fully dissolved in a compatible organic solvent before introduction to aqueous culture media.

  • Why DMSO? Dimethyl sulfoxide (DMSO) is an amphiphilic, polar aprotic solvent with a high dielectric constant. It effectively disrupts the hydrogen bonding and π-π stacking of the imidazo-pyrido-pyrazine core, forcing the hydrophobic molecules into solution.

  • The "Solvent Effect" Constraint: T-cells and primary peripheral blood mononuclear cells (PBMCs) are highly sensitive to solvent toxicity. DMSO concentrations above 0.1% (v/v) can alter lipid bilayer fluidity, induce spontaneous apoptosis, and artificially suppress T-cell proliferation, confounding assay results. Therefore, preparing a high-concentration primary stock (e.g., 10 mM) is mandatory to ensure the final assay dilution maintains a biologically safe ≤0.1% DMSO concentration.

Quantitative Solvent Compatibility

Solvent / VehicleMax Solubility (Approx.)Recommended UseCytotoxicity Risk (at 0.1% v/v final)
100% DMSO >20 mMPrimary Stock SolutionLow (Standard for cell culture)
PEG400 ~5-10 mMAlternative Stock / in vivoLow to Moderate
Ethanol (Absolute) <2 mMNot RecommendedModerate (Evaporation risk)
Aqueous Media (PBS/DMEM) <8 µMFinal Assay Media OnlyN/A (Precipitates if added directly)

Table 1: Solvent compatibility profile for 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine.

Experimental Protocol: Solubilization & Media Preparation

Self-Validating System: Hydrophobic compounds often form invisible nano-aggregates in media, leading to artificially low cellular exposure (false negatives). This protocol includes mandatory optical validation steps to ensure the compound is truly bioavailable before applying it to cells.

Materials Required:

  • 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine powder (MW ≈ 239.06 g/mol )

  • Cell culture grade, anhydrous DMSO (≥99.9% purity)

  • Pre-warmed cell culture media (e.g., RPMI-1640 with 10% FBS)

  • Bath sonicator and Spectrophotometer

Step-by-Step Methodology:

  • Primary Stock Preparation (10 mM):

    • Weigh exactly 2.39 mg of the compound.

    • Add 1.0 mL of anhydrous DMSO to achieve a 10 mM stock.

    • Causality: Using strictly anhydrous DMSO prevents atmospheric moisture from introducing water into the stock, which would nucleate premature crystallization of the highly lipophilic core.

  • Sonication:

    • Vortex for 30 seconds. If particulate matter remains, place the vial in a bath sonicator at room temperature for 5–10 minutes until the solution is optically clear.

  • Intermediate Dilution (The "Step-Down" Method):

    • Do not add the 10 mM stock directly to the final cell culture well. Direct addition causes localized high-concentration zones, leading to irreversible "crashing out" (precipitation).

    • Prepare an intermediate 100 µM solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed (37°C) culture media.

    • Causality: Pre-warming the media prevents cold-shock precipitation of the hydrophobic core by maintaining a higher kinetic energy during the solvent-exchange phase.

  • Final Assay Application:

    • Dilute the intermediate solution 1:10 into your final assay plate containing cells.

    • Final concentration: 10 µM compound, 0.1% DMSO.

  • Self-Validation (Optical Check):

    • Before adding cells, measure the Optical Density (OD) at 600 nm of the compound-laced media against a 0.1% DMSO media blank. An OD600​>0.05 indicates light scattering from nano-precipitation. If this occurs, the compound has crashed out, and the assay must be repeated with a lower final concentration (e.g., 1 µM).

Workflows & Pathway Visualization

Workflow A Solid Compound (CAS 240815-53-6) B 10 mM Stock (100% DMSO) A->B Add DMSO + Sonication C Intermediate (1% DMSO in Media) B->C 1:100 Dilution (Vortex) D Final Assay (0.1% DMSO, <10 µM) C->D 1:10 Dilution (Pre-warmed) E Cell Culture (e.g., T-Cell Assay) D->E Apply to Cells

Fig 1. Solubilization and serial dilution workflow to prevent aqueous precipitation.

Pathway TCR T-Cell Receptor (TCR) Activation Lck p56 Lck Kinase TCR->Lck Recruits ZAP70 ZAP-70 Activation Lck->ZAP70 Phosphorylates Inhibitor Imidazoquinoxaline Derivative Inhibitor->Lck Blocks (Competitively) IL2 IL-2 Production & T-Cell Proliferation ZAP70->IL2 Downstream Signaling (PLCγ1, NFAT)

Fig 2. p56 Lck signaling pathway targeted by imidazoquinoxaline derivatives.

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Application

Application Note: Preparation and Handling of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Stock Solutions in DMSO

Introduction & Scientific Context As a critical synthetic intermediate, 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6)[1] serves as the foundational scaffold for developing potent imidazoquinoxaline-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

As a critical synthetic intermediate, 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6)[1] serves as the foundational scaffold for developing potent imidazoquinoxaline-based Src-family kinase p56 Lck inhibitors . Derivatives of this compound, such as BMS-279700, have demonstrated exceptional in vivo anti-inflammatory activity by blocking T-cell proliferation .

However, early-stage compounds in this chemical class notoriously suffer from poor aqueous solubility (often <8 μM) [[2]]([Link]). Because of its highly lipophilic nature and the presence of two reactive chloro-substituents, preparing accurate and stable stock solutions in Dimethyl Sulfoxide (DMSO) is a paramount first step. Errors in stock preparation—such as moisture contamination or thermal degradation—will propagate through downstream Structure-Activity Relationship (SAR) assays and cellular screening, leading to false negatives or irreproducible IC50 values.

This protocol provides a field-proven, self-validating methodology for formulating, storing, and quality-controlling DMSO stock solutions of 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine.

Physicochemical Properties & Reconstitution Metrics

Before handling, it is critical to understand the physical parameters of the compound to ensure accurate molarity calculations. The compound has been validated for solubility in deuterated DMSO (DMSO-d6) for NMR characterization , confirming DMSO as the optimal solvent for stock preparation.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine
CAS Number 240815-53-6[1]
Molecular Formula C9H4Cl2N4[1]
Molecular Weight 239.06 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%)
Downstream Target p56 Lck Kinase (via functionalized derivatives)[2]
Table 2: Reconstitution Mass/Volume Matrix (for 1.0 mL DMSO)
Target ConcentrationMass Required (mg)Application Context
1 mM 0.24 mgHigh-throughput biochemical screening
5 mM 1.20 mgCellular assays (allows 1:1000 dilution)
10 mM 2.39 mgStandard SAR intermediate stock
20 mM 4.78 mgHigh-concentration synthetic precursor stock

Causality & Rationale for Experimental Choices

As a Senior Application Scientist, I cannot overstate the importance of understanding why specific handling parameters are chosen:

  • Anhydrous DMSO vs. Standard DMSO : DMSO is highly hygroscopic. Standard benchtop DMSO can absorb significant atmospheric moisture. Because 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine is highly lipophilic, even 1-2% water in the DMSO can cause the compound to crash out of solution during freeze-thaw cycles, drastically reducing the effective molarity of the stock.

  • Temperature Control during Dissolution : The dichloro-substituents at the 2- and 6-positions are designed to be reactive for downstream nucleophilic aromatic substitution (SNAr) to add "weakly basic amine tails" [[2]]([Link]). Applying excessive heat (>40°C) during sonication can induce premature degradation or side reactions.

  • Single-Use Aliquots : Repeated freeze-thaw cycles not only introduce condensation (water) into the vial but also cause localized concentration gradients as the DMSO freezes (freezing point ~19°C).

Experimental Protocol: Step-by-Step Methodology

Workflow A 1. Equilibrate to Room Temp (Prevents moisture condensation) B 2. Weigh Compound (CAS: 240815-53-6) A->B C 3. Add Anhydrous DMSO (Ensures <0.1% water content) B->C D 4. Vortex & Mild Sonication (Max 37°C to avoid degradation) C->D E 5. Visual QC Check (Must be a clear solution) D->E F 6. Aliquot into Amber Vials (Prevents freeze-thaw degradation) E->F G 7. Argon/Nitrogen Purge (Displaces oxygen) F->G H 8. Store at -20°C to -80°C (Long-term stability) G->H

Step-by-step workflow for the preparation of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine stocks.

Step 1: Equilibration (Critical Pre-step) Remove the lyophilized powder of 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine from -20°C storage. Do not open the vial immediately. Allow the sealed vial to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

Step 2: Weighing Using an analytical balance (0.01 mg readability), weigh the required mass of the compound (e.g., 2.39 mg for a 10 mM stock in 1 mL) into a sterile, static-free amber glass vial.

Step 3: Solvent Addition Under a fume hood or inert atmosphere, add the calculated volume of Anhydrous DMSO (≥99.9%, water content <0.005%). Pipette directly into the center of the powder to prevent adherence to the vial walls.

Step 4: Dissolution & Sonication Vortex the solution for 30 seconds. If the compound does not fully dissolve, place the vial in a water bath sonicator. Self-Validating QC Check: Monitor the bath temperature. Ensure it does not exceed 37°C. Sonicate in 1-minute bursts until the solution is completely clear. A cloudy solution indicates incomplete dissolution or moisture contamination.

Step 5: Aliquoting & Inert Purge Divide the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed amber vials. Before capping, gently purge the headspace of each vial with a stream of dry Argon or Nitrogen. Causality: Displacing oxygen prevents oxidative degradation of the heterocyclic core over long-term storage.

Step 6: Storage Store all aliquots upright at -20°C or -80°C in a sealed container with an indicating desiccant.

Biological Context: Downstream Application

Understanding the biological endpoint ensures better handling of the chemical precursors. Derivatives synthesized from 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine are designed to target p56 Lck . Lck is a Src-family tyrosine kinase essential for T-cell receptor (TCR) signaling. Inhibition of Lck blocks the downstream phosphorylation of ZAP-70, ultimately halting T-cell proliferation and suppressing autoimmune inflammation .

Pathway TCR T-Cell Receptor (TCR) Lck p56 Lck Kinase (Target of Derivatives) TCR->Lck CD4 CD4/CD8 Coreceptor CD4->Lck Recruits ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT / SLP-76 ZAP70->LAT Activates Activation T-Cell Proliferation & Inflammation LAT->Activation Signaling Cascade

Role of p56 Lck in T-cell signaling, the primary biological target for derivatives of this compound.

References

  • Title: Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity Source: Journal of Medicinal Chemistry, American Chemical Society URL: [Link]

  • Title: 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE — Chemical Substance Information (CAS 240815-53-6) Source: NextSDS Database URL: [Link]

Sources

Method

Application Note: Elucidating the Fragmentation Pattern of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine by Mass Spectrometry

Abstract This application note provides a detailed guide for the analysis of the mass spectrometry fragmentation pattern of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine, a complex heterocyclic compound of interest in...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the analysis of the mass spectrometry fragmentation pattern of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine, a complex heterocyclic compound of interest in pharmaceutical and chemical research. The protocol outlines the application of electrospray ionization tandem mass spectrometry (ESI-MS/MS) for structural elucidation. A thorough analysis of the predicted fragmentation pathways is presented, supported by established principles of mass spectrometry for chloro-substituted and fused nitrogen-containing heterocyclic systems. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and structurally related molecules.

Introduction

2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine is a polycyclic aromatic heterocycle containing nitrogen and chlorine atoms. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization of its metabolites, and for quality control in synthetic processes.[1][2][3] Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers unparalleled sensitivity and structural information.[2][3] This document details the theoretical and practical aspects of analyzing the fragmentation of this specific molecule.

The core structure of the analyte is a fused imidazopyridopyrazine system. The presence of two chlorine atoms and multiple nitrogen atoms is expected to significantly influence its fragmentation, leading to characteristic neutral losses and fragment ions.[4][5][6] This application note will explore these pathways in detail.

Predicted Fragmentation Pathways

The fragmentation of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine under ESI-MS/MS conditions is anticipated to proceed through several key pathways, primarily involving the loss of chlorine atoms and cleavage of the heterocyclic rings. The initial event in positive ion mode ESI is the formation of the protonated molecule, [M+H]⁺.

Key Predicted Fragmentation Steps:

  • Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (Cl•).[6][7] This would lead to a fragment ion at [M-Cl]⁺.

  • Loss of HCl: The elimination of a neutral hydrochloric acid (HCl) molecule is another probable fragmentation route. This often occurs through a rearrangement process involving a protonated nitrogen and an adjacent chlorine atom.

  • Ring Cleavage: Fused heterocyclic systems can undergo characteristic cross-ring cleavages.[4][8] For the imidazopyridopyrazine core, fragmentation of the pyrazine or imidazole ring is expected. This can involve the loss of small neutral molecules such as HCN or N₂.

  • Sequential Losses: Following an initial fragmentation event, further sequential losses of the remaining chlorine atom (as Cl• or HCl) or other small neutral molecules are likely to occur, leading to a cascade of fragment ions.

The following diagram illustrates the predicted major fragmentation pathways for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine.

Fragmentation_Pathway M_H [M+H]⁺ 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine M_Cl [M-Cl]⁺ M_H->M_Cl - Cl• M_HCl [M-HCl]⁺ M_H->M_HCl - HCl M_2Cl [M-2Cl]⁺ M_Cl->M_2Cl - Cl• Ring_Fragment Ring Cleavage Fragment M_Cl->Ring_Fragment Ring Cleavage M_HCl->M_2Cl - Cl• M_HCl->Ring_Fragment Ring Cleavage

Caption: Predicted major fragmentation pathways of protonated 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine.

Experimental Protocol

This section provides a detailed protocol for the analysis of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Proper sample cleanup is crucial for obtaining reliable results.[9]

2. Liquid Chromatography (LC) Method

ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. Mass Spectrometry (MS) Method

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MS1 Scan Range m/z 100-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV)

The following diagram outlines the general workflow for this analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL) Stock->Working LC LC Separation (C18 Column) Working->LC MS1 MS1 Scan (Full Scan) LC->MS1 MS2 MS/MS Fragmentation (CID) MS1->MS2 Identify Identify Precursor Ion ([M+H]⁺) MS2->Identify Analyze Analyze Fragment Ions Identify->Analyze Elucidate Elucidate Fragmentation Pathways Analyze->Elucidate

Caption: General experimental workflow for LC-MS/MS analysis.

Data Interpretation

The interpretation of the resulting mass spectrum should focus on identifying the protonated molecule and its characteristic isotopic pattern due to the two chlorine atoms. The relative abundance of the [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ ions should be in the approximate ratio of 9:6:1.

The MS/MS spectrum will reveal the fragment ions. By calculating the mass differences between the precursor ion and the fragment ions, the corresponding neutral losses can be determined. These neutral losses should be compared to the predicted fragmentation pathways. High-resolution mass spectrometry can provide accurate mass measurements, which further aids in confirming the elemental composition of the fragment ions.

Conclusion

The mass spectrometric analysis of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine provides a wealth of structural information. By employing ESI-MS/MS and carefully analyzing the resulting fragmentation patterns, the structure of this and related compounds can be confidently confirmed. The presented protocol and theoretical fragmentation analysis serve as a robust starting point for researchers in the field.

References

  • Krajsovszky, G., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). Available at: [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1489-1494. Available at: [Link]

  • Springer Nature. (1996). Mass Spectrometry Protocols and Methods. Springer Protocols. Available at: [Link]

  • Khaminets, A. A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. Available at: [Link]

  • Ardrey, R. E. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-32. Available at: [Link]

  • Wu, Z., et al. (2007). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1265-1273. Available at: [Link]

  • Liu, R., et al. (1998). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][4][10]benzothiazepin-1-ones. Journal of the Chinese Chemical Society, 45(2), 299-306. Available at: [Link]

  • Li, W., et al. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery, August 24, 2016. Available at: [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-II. Asian Journal of Chemistry, 16(3-4), 1819-1822. Available at: [Link]

  • Dong, J., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review, September 30, 2015. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare, April 23, 2019. Available at: [Link]

  • Van de Steene, J., & Van den Heuvel, D. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112811. Available at: [Link]

  • Ardrey, R. E. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. Journal of Chromatography B, 824(1-2), 1-32. Available at: [Link]

  • Mäki, E. (1994). Electron ionization mass spectra of some fused pyrimidinone derivatives. Journal of Heterocyclic Chemistry, 31(4), 977-980. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

  • NextSDS. 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE. Available at: [Link]

  • Perreault, H., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). Available at: [Link]

Sources

Application

Application Note: Regioselective Functionalization of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine via Sequential Nucleophilic Aromatic Substitution (SNAr)

Introduction & Pharmacological Relevance The imidazo[1,5-a]pyrido[3,2-e]pyrazine tricyclic scaffold is a privileged chemotype in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The imidazo[1,5-a]pyrido[3,2-e]pyrazine tricyclic scaffold is a privileged chemotype in modern drug discovery, exhibiting profound utility in the development of kinase inhibitors and central nervous system (CNS) therapeutics. Most notably, derivatives of this scaffold have been identified as highly potent, orally active inhibitors of the Src-family kinase p56Lck (e.g., BMS-279700), which are critical for treating T-cell-mediated autoimmune and inflammatory diseases[1]. Furthermore, functionalized variations have shown promise as selective phosphodiesterase 10A (PDE10A) inhibitors for the treatment of schizophrenia[2].

The synthesis of these diverse therapeutic agents relies heavily on a common, highly versatile intermediate: 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine . The strategic value of this dichloro-intermediate lies in its capacity for divergent library synthesis through regioselective, sequential Nucleophilic Aromatic Substitution (SNAr). This application note details the mechanistic rationale, optimized protocols, and self-validating workflows required to achieve orthogonal functionalization at the C6 and C2 positions.

Mechanistic Rationale: Orthogonal Reactivity and Regioselectivity

To successfully execute a sequential SNAr strategy, one must exploit the inherent electronic disparities within the tricyclic system.

Why does substitution occur at C6 first? The C6 position is located on the pyrazine ring, which is highly electron-deficient due to the inductive and resonance electron-withdrawing effects of the adjacent nitrogen atoms, compounded by the fused imidazo-pyridine system. In contrast, the C2 position resides on the pyridine ring, which is comparatively less activated.

When exposed to a nucleophile, the transition state at C6 is significantly lower in energy, allowing for rapid formation of the Meisenheimer complex. By utilizing a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) with an aniline derivative, the aniline is deprotonated to form a highly nucleophilic anilide anion. This ensures rapid, kinetic-driven substitution at C6 at near-ambient temperatures, leaving the C2 chloride completely intact[3].

Once the C6 position is aminated, the newly introduced amino group donates electron density back into the fused ring system. This deactivates the remaining C2 chloride toward further nucleophilic attack. Consequently, the second SNAr step requires forcing thermodynamic conditions (120–150 °C) and a stronger aliphatic nucleophile (e.g., piperazine or pyrrolidine) to proceed.

MechanisticRationale A 2,6-Dichloroimidazo[1,5-a] pyrido[3,2-e]pyrazine B C6 Position (Pyrazine) Highly Electron-Deficient (Kinetic Target) A->B Electrophilic site analysis C C2 Position (Pyridine) Less Activated (Thermodynamic Target) A->C Electrophilic site analysis D Meisenheimer Complex at C6 B->D Nucleophilic Attack (Anilide anion) E C6-Monoaminated Intermediate D->E Chloride Elimination (Fast)

Diagram 1: Electronic activation and kinetic preference driving C6 regioselectivity.

Experimental Workflows & Step-by-Step Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic safeguards to ensure high fidelity during library synthesis.

Protocol A: Regioselective C6-Amination (First SNAr)

Objective: Introduce an aryl amine at the C6 position while preserving the C2 chloride. Causality & Design: Anilines are inherently poor nucleophiles for SNAr. Relying on thermal conditions alone would require extreme heat, leading to degradation or loss of regioselectivity. By using NaHMDS, we generate a transient, highly reactive anilide anion that attacks C6 selectively at room temperature.

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, argon-purged Schlenk flask with 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (1.0 eq) and the desired aniline derivative (e.g., 2-chloro-6-methylaniline, 1.2 eq).

  • Solvation: Dissolve the mixture in anhydrous Tetrahydrofuran (THF) to achieve a concentration of 0.1 M. Cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Dropwise, add NaHMDS (1.0 M in THF, 1.5 eq) over 15 minutes. Insight: Slow addition prevents localized heating and suppresses potential dimerization of the starting material.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–5 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass[M+H]+ is consumed, and the mono-substituted mass is dominant. Validation: The absence of di-substituted mass confirms regiocontrol.

  • Quenching & Workup: Quench the reaction strictly with saturated aqueous NH₄Cl. Insight: Using a mild acidic buffer neutralizes excess NaHMDS without protonating the newly formed weakly basic product, preventing it from partitioning into the aqueous layer. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the C6-monoaminated intermediate.

Protocol B: Thermal C2-Amination (Second SNAr)

Objective: Displace the remaining, deactivated C2 chloride with an aliphatic amine. Causality & Design: The C6-amino group dramatically reduces the electrophilicity of the C2 position. To overcome this high activation energy barrier, the reaction utilizes strong aliphatic nucleophiles (which do not require base activation) and high-boiling polar aprotic solvents (or neat conditions) to provide the necessary thermal driving force.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure vial, combine the C6-monoaminated intermediate (1.0 eq) and the aliphatic amine (e.g., (S)-3-methylpiperazine, 3.0 eq).

  • Solvation: Add a minimal amount of N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) to ensure homogeneity (approx. 0.5 M). Insight: If the aliphatic amine is a liquid at reaction temperature, the reaction can be run neat to maximize the collision frequency of the nucleophile.

  • Thermal Displacement: Seal the vial and heat to 120–150 °C in an oil bath or microwave reactor for 4–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction requires >95% conversion to avoid difficult chromatographic separations between the mono- and di-substituted species.

  • Workup: Cool to room temperature. Dilute with water to precipitate the product. Validation: Polar aprotic solvents (NMP/DMA) and excess aliphatic amines are highly water-soluble, allowing the hydrophobic disubstituted product to crash out of solution.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water and diethyl ether, and dry under high vacuum to yield the final functionalized compound.

SNArWorkflow Start Starting Material: 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Step1 Step 1: C6-SNAr Reagents: Ar-NH2, NaHMDS, THF Temp: 0°C to RT Start->Step1 Int1 Intermediate: C6-Aryl-C2-Chloro Derivative Step1->Int1 Regioselective Substitution Step2 Step 2: C2-SNAr Reagents: Aliphatic Amine (e.g., Piperazine) Temp: 120-150°C (NMP or Neat) Int1->Step2 Product Final Product: C2,C6-Disubstituted Drug Candidate (e.g., BMS-279700) Step2->Product Thermal Substitution

Diagram 2: Sequential SNAr workflow from dichloro-scaffold to disubstituted product.

Quantitative Data & Substrate Scope

The robustness of this sequential SNAr methodology is evidenced by its high yields across various steric and electronic profiles. The table below summarizes quantitative data derived from the synthesis of Lck inhibitor libraries[3].

EntryC6-Nucleophile (Step 1)C2-Nucleophile (Step 2)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
1 2-Chloro-6-methylaniline(S)-3-Methylpiperazine86%82%70.5%
2 2,6-DimethylanilinePiperazine84%88%73.9%
3 Aniline(R)-Pyrrolidin-3-ol89%81%72.1%
4 2-MethylanilineN-Methylpiperazine85%85%72.2%

Note: Step 1 yields reflect isolated yields after chromatography. Step 2 yields reflect isolated yields after aqueous precipitation and trituration.

Conclusion

The 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold offers a highly programmable platform for drug discovery. By understanding the underlying electronic properties of the tricyclic system, researchers can leverage orthogonal SNAr reactions—utilizing kinetic, base-mediated conditions for the C6 position, followed by thermodynamic, thermal conditions for the C2 position. This self-validating workflow ensures high regiocontrol, excellent yields, and streamlined purification, accelerating the development of novel kinase and PDE inhibitors.

References

  • Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of... ResearchGate URL: [Link]

  • Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A facile synthesis and docking studies of 6-chloro-2-methoxy-7-(trifluoromethyl)imidazo[1,5-a]pyrido[3,2-e]pyrazine Heterocyclic Letters URL:[Link]

Sources

Method

Application Note: Preclinical Formulation Strategies for 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine in Animal Models

Executive Summary The compound 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-53-6) is a rigid, highly lipophilic tricyclic heterocycle. It is most prominently recognized as the critical electrophilic precur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-53-6) is a rigid, highly lipophilic tricyclic heterocycle. It is most prominently recognized as the critical electrophilic precursor in the synthesis of BMS-279700, a potent and orally active Src-family kinase p56Lck inhibitor with profound in vivo anti-inflammatory activity [1].

When researchers need to dose this specific dichloro-intermediate directly in murine or rat models—whether for covalent probe development, toxicological profiling, or pharmacokinetic baselining—its physicochemical properties present significant delivery challenges. This application note details self-validating, step-by-step formulation protocols designed to overcome its poor aqueous solubility and chemical reactivity, ensuring reproducible systemic exposure.

Physicochemical Profiling & Causality-Driven Strategy

Before selecting a vehicle, it is imperative to understand the molecular causality dictating the compound's behavior:

  • High Crystal Lattice Energy: The planar azaimidazoquinoxaline core promotes strong intermolecular π-π stacking. This results in a high melting point and negligible aqueous solubility (< 10 µg/mL). To formulate a true solution for Intravenous (IV) dosing, strong hydrogen-bond acceptors and micellar encapsulation are required to permanently disrupt this lattice [2].

  • Electrophilic Reactivity (Critical Insight): The 2,6-dichloro substitutions are highly activated toward Nucleophilic Aromatic Substitution (SNAr). In synthetic pathways, these positions readily react with amines[1]. Formulation Consequence: You must strictly avoid amine-containing buffers (e.g., Tris) or excipients with primary/secondary amine impurities. Prolonged exposure to such nucleophiles in an aqueous environment will lead to rapid degradation of the API prior to dosing.

Experimental Protocols

Protocol A: Intravenous (IV) Solution Formulation (10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline)

This protocol yields a clear solution suitable for tail-vein injection, maximizing systemic bioavailability without micro-embolism risks [3].

Mechanism of Action: DMSO breaks the crystal lattice; PEG400 acts as a miscible cosolvent to prevent immediate precipitation; Tween 80 provides a micellar hydrophobic core; and Saline adjusts tonicity for physiological compatibility.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 2.0 mg of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine into a sterile, amber glass vial (protects from potential photolytic degradation).

  • Primary Solubilization: Add 100 µL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes. Self-Validation: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Cosolvent Addition: Add 400 µL of Polyethylene Glycol 400 (PEG400). Vortex for 1 minute. The mixture should remain optically clear.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex for 1 minute. Ensure the viscous Tween 80 is fully homogenized into the organic phase.

  • Aqueous Dilution (Critical Step): While continuously vortexing the vial at medium speed, add 450 µL of sterile 0.9% NaCl (Saline) dropwise (approx. 1 drop per 2 seconds).

    • Causality: Dropwise addition prevents localized supersaturation. Rapid addition will cause the hydrophobic API to crash out of solution, forming a milky precipitate.

  • Final Inspection: The final volume is 1.0 mL (Concentration: 2.0 mg/mL). Inspect against a dark background. If the solution is cloudy, the compound has precipitated; discard and restart, potentially increasing the PEG400 ratio.

Protocol B: Per Os (PO) Suspension Formulation (0.5% MC / 0.1% Tween 80)

For oral gavage, a true solution is not strictly necessary. A homogeneous micro-suspension allows for dissolution in the gastrointestinal tract while minimizing the use of harsh organic solvents[2].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% (w/v) Methylcellulose (MC) in sterile water. Stir overnight at 4°C to ensure complete polymer hydration. Add 0.1% (v/v) Tween 80 and mix gently to avoid foaming.

  • API Wetting: Weigh 10.0 mg of the API into a mortar or a glass vial. Add 10 µL of neat Tween 80 directly to the powder. Use a pestle or glass rod to triturate the powder into a thick, uniform paste.

    • Causality: The highly hydrophobic API will float on water. Pre-wetting with surfactant lowers the contact angle, allowing the aqueous vehicle to interact with the particle surface.

  • Geometric Dilution: Add the 0.5% MC vehicle in doubling increments (e.g., 50 µL, mix; 100 µL, mix; 200 µL, mix) until a final volume of 2.0 mL is reached (Concentration: 5.0 mg/mL).

  • Homogenization: Probe-sonicate the suspension on ice for 3 cycles of 10 seconds (amplitude 40%) to break up micro-aggregates.

  • Dosing: Continuously stir the suspension on a magnetic plate during the dosing procedure to ensure uniform dose administration.

Quantitative Formulation Summary

ParameterIV Formulation (Solution)PO Formulation (Suspension)
Target Concentration 1.0 - 2.0 mg/mL5.0 - 10.0 mg/mL
Vehicle Composition 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline0.5% Methylcellulose / 0.1% Tween 80 in H₂O
Preparation Time ~15 minutes~30 minutes (excluding vehicle prep)
Physical State Optically clear solutionOpaque, homogeneous suspension
Stability / Storage Use within 4 hours (risk of SNAr/precipitation)Use within 24 hours (continuous stirring required)
Max Dosing Vol (Mice) 5 mL/kg (approx. 100 µL for a 20g mouse)10 mL/kg (approx. 200 µL for a 20g mouse)

Formulation & Pharmacokinetic Workflow

G cluster_IV Intravenous (IV) Strategy cluster_PO Oral (PO) Strategy API 2,6-Dichloroimidazo[1,5-a] pyrido[3,2-e]pyrazine IV_Form Solution Formulation (DMSO/PEG400/Tween 80) API->IV_Form Lattice Disruption PO_Form Suspension Formulation (0.5% MC / 0.1% Tween 80) API->PO_Form Surfactant Wetting IV_Admin IV Injection (Tail Vein) IV_Form->IV_Admin Systemic Systemic Circulation (Plasma Exposure) IV_Admin->Systemic 100% Bioavailability PO_Admin Oral Gavage (GI Tract) PO_Form->PO_Admin Hepatic Hepatic First-Pass Metabolism PO_Admin->Hepatic GI Absorption Hepatic->Systemic Surviving Fraction Target In Vivo Target Engagement (Toxicity / Probe Binding) Systemic->Target

Caption: Decision tree and pharmacokinetic pathways for formulating and dosing the dichloro-intermediate.

References

  • Chen, P., et al. "Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity." Journal of Medicinal Chemistry, vol. 47, no. 18, 2004, pp. 4517-4529.[Link]

  • Veeravalli, V., et al. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." Journal of Pharmaceutical Analysis, 2020.[Link]

  • Alqahtani, S., et al. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics, vol. 16, no. 2, 2024, p. 198.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Technical Support Center: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine Introduction: Understanding the Challenge Welcome to the technical support guide for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine. As a novel h...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Introduction: Understanding the Challenge

Welcome to the technical support guide for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine. As a novel heterocyclic compound, it presents significant opportunities in medicinal chemistry and drug discovery. However, its complex, rigid, and lipophilic structure, characterized by a fused aromatic core and two chlorine substituents, contributes to its primary experimental hurdle: poor aqueous solubility.

This guide is structured to provide a logical, stepwise approach to systematically characterize and overcome this solubility challenge. We will move from fundamental principles and initial characterization to advanced formulation strategies, providing both the "how" and the "why" for each experimental decision. Our goal is to empower you, the researcher, to make informed choices that accelerate your research and development efforts.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses fundamental questions regarding the inherent solubility characteristics of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine.

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The poor aqueous solubility stems from a combination of its physicochemical properties. The large, planar, and rigid fused ring system results in high crystal lattice energy—a significant energy barrier that must be overcome for the molecule to dissolve. Additionally, the two dichloro-substituents increase the molecule's lipophilicity (hydrophobicity). These features are common in molecules sometimes referred to as 'brick dust'—highly stable crystals that are difficult to dissolve.[1] This aligns with predictions from frameworks like Lipinski's Rule of 5, which correlate high lipophilicity (LogP > 5) and large molecular weight with poor oral bioavailability, often linked to low solubility.[2][3][4][5]

Q2: Can the pH of the solution be used to modify the solubility?

A2: Yes, this is the most critical first parameter to investigate. The imidazo[1,5-A]pyrido[3,2-E]pyrazine core contains several nitrogen atoms within its heterocyclic structure. These nitrogen atoms can act as weak bases and become protonated in acidic conditions. This ionization introduces a positive charge on the molecule, which dramatically increases its interaction with polar water molecules, thereby increasing solubility.[6] Determining the pH-solubility profile is an essential first step in any formulation development plan.[7]

Q3: What is the difference between increasing the dissolution rate and increasing equilibrium solubility?

A3: This is a crucial distinction.

  • Equilibrium Solubility (or Thermodynamic Solubility) is the maximum concentration of the compound that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This is a fixed thermodynamic value. Techniques like pH adjustment (for ionizable compounds), co-solvents, and complexation can increase this value.

  • Dissolution Rate is how quickly the compound dissolves in the solvent. It is influenced by factors like particle size and surface area. Techniques like micronization or nanosizing increase the dissolution rate by increasing the surface area available for the solvent to act upon, but they do not change the final equilibrium solubility.[8][9] For many biological applications, a faster dissolution rate can be as important as higher equilibrium solubility.

Part 2: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement

If you are encountering poor solubility with 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine, follow this systematic workflow. Start with the simplest, most direct methods before proceeding to more complex and resource-intensive strategies.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Intermediate Formulation cluster_3 Phase 4: Advanced Formulation cluster_4 Outcome A Start: Poor Aqueous Solubility B Determine pH-Solubility Profile A->B C Analyze Solid State (XRD, DSC) B->C D pH Adjustment / Buffering C->D Is compound ionizable? E Co-solvent Systems C->E If pH adjustment is insufficient F Surfactant-based (Micellar Solubilization) E->F If co-solvent levels are too high or cause precipitation G Cyclodextrin Complexation F->G Alternative to surfactants H Solid Dispersions G->H For solid dosage forms / significant enhancement I Nanosuspensions H->I If amorphous state is unstable or for parenteral routes J Viable Formulation Achieved I->J

Caption: Systematic workflow for troubleshooting poor aqueous solubility.

Phase 1: Foundational Characterization

Q4: My compound won't dissolve in water. What is the very first experiment I should run?

A4: The first and most critical experiment is to determine the pH-solubility profile . This will establish whether the compound's solubility is dependent on pH, which is highly likely given its heterocyclic structure. This single experiment dictates the entire formulation strategy. If solubility dramatically increases at low pH, then simple pH adjustment may be all that is required.

  • Causality: The nitrogen atoms in the heterocyclic rings can be protonated at acidic pH. This ionization leads to a salt form of the molecule, which is significantly more polar and thus more soluble in water.[6]

  • Action: Perform a kinetic solubility assay across a pH range from 2 to 10. (See Protocol 1).

Q5: What other initial characterization is necessary?

A5: A solid-state analysis is crucial. Before and after solubility experiments, analyze the solid material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This helps you understand if you are working with a stable crystalline form and whether the solubility experiment itself has induced a change in that form (e.g., created a hydrate or a different polymorph).

Phase 2: Simple Formulation Strategies

Q6: My pH-solubility profile shows a significant increase in solubility below pH 4. How do I use this information?

A6: This is an excellent result. It means you can use pH adjustment as your primary solubilization method. For in vitro assays, you can prepare a concentrated stock solution in an acidic buffer (e.g., citrate or phosphate buffer at pH 3) and then dilute it into your final assay medium. Ensure the final pH of the medium does not cause the compound to precipitate.

Q7: pH adjustment helps, but I still can't reach my target concentration, or my final application must be at a neutral pH. What's next?

A7: The next step is to evaluate co-solvent systems . Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for a lipophilic compound like 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine to dissolve.

  • Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. A lipophilic molecule disrupts this network, which is energetically unfavorable. A co-solvent reduces the polarity of the bulk solvent, lowering the energy penalty required to create a cavity for the solute molecule.[11]

  • Action: Screen a panel of pharmaceutically acceptable co-solvents. Prepare stock solutions of your compound in 100% co-solvent and then perform serial dilutions into your aqueous buffer to find the minimum percentage of co-solvent required to maintain solubility. A key pitfall is drug precipitation upon dilution, so this must be carefully evaluated.[12]

Co-SolventCommon Use CasesKey Considerations
EthanolOral, ParenteralCan cause precipitation on dilution; potential for stinging at injection site.[13]
Propylene Glycol (PG)Oral, Parenteral, TopicalViscous; can cause irritation at high concentrations.[8][13]
Polyethylene Glycol (PEG 300/400)Oral, ParenteralGenerally well-tolerated; can enhance permeability.[8][14]
GlycerinParenteralHigh viscosity; good safety profile.[8][15]
Dimethyl Sulfoxide (DMSO)In Vitro / Pre-clinical onlyExcellent solubilizer but can have toxicological effects and interfere with assays.
Phase 3: Intermediate Formulation Strategies

Q8: I need to use over 20% co-solvent, which is not ideal for my in vivo study. What other options do I have?

A8: At this stage, you should investigate excipients that actively entrap the drug molecule, such as surfactants and cyclodextrins .

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic compound can partition into the hydrophobic core, effectively solubilizing it within the aqueous phase.[16][17][18][19][20]

    • Examples: Polysorbates (Tween® series), Poloxamers (Pluronic® series), Sodium Dodecyl Sulfate (SDS).

    • Action: Screen a panel of non-ionic surfactants (generally better tolerated in vivo) to assess their solubilization capacity.

  • Cyclodextrins: These are cyclic oligosaccharides with a bucket-like shape. They have a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an "inclusion complex" by fitting into this hydrophobic cavity, which then presents a soluble exterior to the aqueous environment.[21][22][23][24][25]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and good safety profile.[21]

    • Action: Conduct a phase-solubility study to determine the binding constant and solubility enhancement.

G cluster_0 Solubilization Mechanisms cluster_1 Co-Solvent cluster_2 Surfactant cluster_3 Cyclodextrin Drug 2,6-Dichloro...pyrazine (Poorly Soluble) Cosolvent Ethanol, PEG, PG Reduce Solvent Polarity Drug->Cosolvent Dissolves in modified bulk solvent Surfactant Micelle Formation Hydrophobic Core Sequesters Drug Drug->Surfactant Partitions into core Cyclodextrin Inclusion Complex Hydrophobic Cavity Sequesters Drug Drug->Cyclodextrin Forms complex

Caption: Key mechanisms for solubility enhancement by excipients.

Phase 4: Advanced Formulation Strategies

Q9: Even with surfactants and cyclodextrins, I cannot achieve the stability or concentration needed for my oral dosage form. What are the more advanced options?

A9: For significant solubility challenges, particularly for developing solid oral dosage forms, solid dispersions and nanosuspensions are powerful techniques.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[26][27][28][29]

    • Causality: The crystalline form of a drug has high lattice energy that must be overcome to dissolve. By converting the drug to a high-energy amorphous state, this energy barrier is removed, leading to significantly higher apparent solubility and faster dissolution.[28] The polymer carrier helps to stabilize this amorphous state and prevent recrystallization.[30]

    • Action: This requires specialized equipment, typically using methods like spray drying or hot-melt extrusion. A feasibility study with a polymer like PVP, HPMC, or Soluplus® is a logical next step.

  • Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range (typically < 1000 nm) and stabilizing the particles in a liquid with surfactants or polymers.[1][31][32][33][34]

    • Causality: According to the Ostwald-Freundlich equation, reducing particle size to the nanoscale significantly increases the saturation solubility. Furthermore, the vast increase in surface area dramatically increases the dissolution velocity.[8][31][33]

    • Action: This is achieved through top-down methods like media milling or high-pressure homogenization, or bottom-up methods like precipitation.[1][8][32] It is a highly effective strategy for both oral and parenteral delivery of very poorly soluble compounds.

Part 3: Key Experimental Protocols

Protocol 1: pH-Solubility Profile Determination (Kinetic Shake-Flask Method)

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 10.0 at regular intervals (e.g., 1.0 pH unit).

  • Addition of Compound: Add an excess amount of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine to a known volume of each buffer in a sealed vial. "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample from the supernatant.

  • Separation: Immediately filter the sample through a 0.22 µm filter (ensure the filter material does not bind your compound) to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Verification: Recover the remaining solid from the vials and analyze it by XRPD to confirm that the solid form has not changed during the experiment. Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each solution.

References

  • Kumar, S. & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Yadav, V. et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 845-863. [Link]

  • Pawar, J. et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research, 7(5), 443-450. [Link]

  • Pawar, R. H. et al. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-9. [Link]

  • Singh, G. et al. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Pharma Times, 55(6), 15-20. [Link]

  • Salim, M. et al. (2022). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 75, 103681. [Link]

  • Sharma, D. et al. (2009). Techniques for solubility enhancement of poorly soluble drugs: An overview. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]

  • Kapure, V. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 105-117. [Link]

  • Crini, G. et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(14), 1234. [Link]

  • Kumar, P. et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]

  • Singh, A. et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 112-123. [Link]

  • Warren, D. B. et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 5-17. [Link]

  • Singh, J. et al. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 2(4), 38-46. [Link]

  • Sinko, B. et al. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 11(11), 603. [Link]

  • Kumar, A. et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 1(1). [Link]

  • Astray, G. et al. (2010). Cyclodextrins for drug delivery. Expert Opinion on Drug Delivery, 7(6), 665-677. [Link]

  • Jacob, S. & Nair, A. B. (2012). Cyclodextrin In Drug Delivery: A Review. International Journal of Drug Delivery, 4(2), 135-147. [Link]

  • IJCRT. (2025). Nanosuspension An Innovative Approach For Poorly Soluble Drug. International Journal of Creative Research Thoughts. [Link]

  • Kulkarni, A. et al. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Controlled Release, 320, 1-15. [Link]

  • Patel, V. R. & Agrawal, Y. K. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 13(4), 4941-4952. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]

  • Zenovel. (2025). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Al-kassas, R. (2024). Solid Dispersions: Improved Solubility and Sustained Release. IntechOpen. [Link]

  • Yadav, D. & Singh, R. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research, 14(5), 2339-2351. [Link]

  • Jwalapuram, R. et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Thomas, G. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 26-29. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Kumar, P. et al. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances, 13(27), 18456-18471. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Solanki, S. S. et al. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3), S346-S353. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]

  • Benet, L. Z. et al. (2016). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 33(4), 836-849. [Link]

  • Google Patents. (n.d.). US6361758B1 - Cosolvent formulations.
  • ResearchGate. (n.d.). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

Sources

Optimization

Preventing degradation of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine. Its purpose is to offer a comprehensive resourc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine. Its purpose is to offer a comprehensive resource for preventing degradation during long-term storage and to troubleshoot stability-related issues that may arise during experimentation. The recommendations herein are grounded in established principles of organic chemistry and data from structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine during storage?

A1: Based on the chemical structure, which incorporates a dichlorinated, nitrogen-rich heterocyclic system, the primary anticipated degradation pathways are photodegradation, hydrolysis, and thermal decomposition. Imidazopyridine derivatives, for instance, have been shown to undergo significant photodegradation upon exposure to UVA/B light.[1] Chlorinated heterocyclic compounds can be susceptible to hydrolysis, and the fused ring system may be sensitive to high temperatures.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To mitigate the risks of degradation, 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at or below -20°C. The amber vial is crucial to protect the compound from light, while the inert atmosphere displaces oxygen and moisture. Low temperatures will slow the rate of any potential decomposition reactions.

Q3: How can I tell if my sample of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine has degraded?

A3: Visual inspection may reveal changes in color or texture. However, the most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity.[2][3] The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound would indicate degradation.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at low temperatures, protected from light.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides potential causes and solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent or poor results in biological assays. Degradation of the compound leading to lower effective concentration.1. Verify Purity: Re-analyze the purity of your stock using HPLC or LC-MS. 2. Fresh Stock: Prepare fresh solutions from a solid sample that has been properly stored. 3. Control Experiment: Include a positive control with a freshly prepared sample to compare against older stock.
Appearance of new, unexpected peaks in HPLC/LC-MS analysis. The compound is degrading.1. Identify Degradation Pathway: The mass of the new peaks can provide clues. An increase in mass may suggest oxidation or hydrolysis, while a decrease could indicate fragmentation. 2. Review Storage Conditions: Ensure the compound has been stored in the dark, at a low temperature, and under an inert atmosphere. 3. Check Solvent Purity: Impurities in solvents can catalyze degradation. Use high-purity, anhydrous solvents.
Change in the physical appearance of the solid compound (e.g., color change). Significant degradation has likely occurred.1. Do not use: A visible change in appearance is a strong indicator of decomposition. 2. Characterize the Impurities: If necessary for your research, use techniques like NMR and MS to identify the degradation products.[2] 3. Procure a New Batch: It is best to obtain a fresh, pure sample of the compound.

Experimental Protocols

Protocol 1: Assessment of Compound Stability by HPLC

This protocol outlines a general method to monitor the stability of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine over time.

Materials:

  • 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately analyze the freshly prepared solution by HPLC.

    • Mobile Phase: A gradient of water and acetonitrile is a good starting point. For example, 10% to 90% acetonitrile over 10 minutes.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by a UV-Vis scan).

    • Record Data: Save the chromatogram and note the retention time and peak area of the parent compound.

  • Store Aliquots: Store aliquots of the solid compound under different conditions (e.g., -20°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), prepare a fresh solution from the stored solid and analyze by HPLC under the same conditions as the initial analysis.

  • Data Comparison: Compare the peak area of the parent compound and look for the appearance of new peaks. A decrease in the parent peak area indicates degradation.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine based on its chemical structure.

G A 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine B Photodegradation Products A->B  Light (UV/Vis) C Hydrolysis Products A->C  Moisture (H2O) D Thermal Degradation Products A->D  Heat

Caption: Potential degradation pathways for the target compound.

References

  • Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences, 97(10), 4473-4483. Available at: [Link]

  • Komogortsev, D. D., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available at: [Link]

  • Khan, M. A., & Khan, A. A. (2015). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters at 2, 4. International Journal of Science and Research, 4(4), 1361-1365. Available at: [Link]

  • NextSDS. (n.d.). 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE. Retrieved from [Link]

  • Díaz-Urrutigoïty, M., et al. (2018). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. European Journal of Organic Chemistry, 2018(45), 6335-6343. Available at: [Link]

  • Saien, J., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr upon UV/Vis Irradiation in the Presence of CaxMnOy-TiO2 Hetero-Nanostructures: Degradation Pathways and Reaction Intermediates. Catalysts, 10(5), 529. Available at: [Link]

  • Wang, Y., et al. (2025). Inhibiting the Production of Polychlorinated Organic Pollutants in the Hydrolysis Oxidation Process of 1,2-Dichlorobenzene. Catalysts, 15(6), 729. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. RSC Advances, 12(35), 22949-22959. Available at: [Link]

  • Wang, Y., et al. (2018). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 6(15), 6349-6356. Available at: [Link]

  • Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Chemical and Pharmaceutical Bulletin, 55(11), 1580-1587. Available at: [Link]

  • Li, Y., et al. (2022). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry, 46(31), 14935-14940. Available at: [Link]

  • US EPA. (2017). Prediction of hydrolysis products of organic chemicals under environmental pH conditions. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Modern Pharmaceutical Research, 2(6), 1-10. Available at: [Link]

  • Nagy, E., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(11), 3461. Available at: [Link]

  • Ondrušová, D., et al. (2005). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 59(4), 259-263. Available at: [Link]

  • RU2597787C2. (2016). Method for quantitative determination of imidazole derivatives (imidazoline group). Google Patents.
  • European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • Chen, Y., et al. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 30(14), 3125. Available at: [Link]

  • Prell, A., & Engel, K. H. (2012). Pyrazines: Occurrence, formation and biodegradation. In Nitrogen-Containing Heterocycles (pp. 1-24). Springer, Berlin, Heidelberg. Available at: [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(10), 101323. Available at: [Link]

  • Sari, Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]

  • European Chlorinated Solvents Association. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • Bellamy, A. J., & Golding, P. (2002). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Propellants, Explosives, Pyrotechnics, 27(1), 33-38. Available at: [Link]

  • Wang, S., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. International Journal of Molecular Sciences, 23(23), 15291. Available at: [Link]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. Available at: [Link]

  • Sobańska, A. W., et al. (2025). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Molecules, 30(3), 643. Available at: [Link]

  • Schuppe, M. A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]

  • Di Giacomo, F., et al. (2023). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Molecules, 28(8), 3369. Available at: [Link]

  • Grebel, J. E., et al. (2025). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology. Available at: [Link]

  • Eurochlor. (2016). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]

  • NextSDS. (n.d.). 6-CHLORO-5,6-DIHYDROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE. Retrieved from [Link]

  • ChemIndex. (n.d.). 240815-50-3 | Imidazo[1,5-a]pyrido[3,2-e]pyrazine,6-chloro-. Retrieved from [Link]

  • Kumar, A., et al. (2013). Design, Synthesis and Evaluation of New 2, 6-Dihydroimidazo[1, 2-c]Pyrimido[5, 4-e]-Pyrimidine-5(3H)-thiones as Possible Antihistaminic/Antiasthmatic Agents. Indian Journal of Pharmaceutical Sciences, 75(4), 436-444. Available at: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic challenges associated with 2,6-Dichloroimidazo[1,5-A...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic challenges associated with 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine .

This highly conjugated, nitrogen-rich fused heterocycle presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The presence of multiple basic nitrogen atoms across the imidazo, pyrido, and pyrazine rings makes this molecule highly susceptible to secondary interactions, which are the primary culprits behind severe peak tailing.

Below, you will find a mechanistic breakdown of these issues, a diagnostic workflow, optimized protocols, and empirical data to help you achieve symmetrical, highly efficient peaks.

Diagnostic Workflow for Peak Tailing

Before altering your mobile phase chemistry, you must first determine whether the tailing is a physical system issue or a chemical interaction. The following self-validating workflow isolates the root cause.

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.5) CheckInject Inject Neutral Probe (e.g., Toluene or Uracil) Start->CheckInject IsTailing Does the Neutral Probe Tail? CheckInject->IsTailing PhysIssue Physical Issue: Check Dead Volume, Frit Blockage, or Column Overload IsTailing->PhysIssue Yes ChemIssue Chemical Issue: Secondary Interactions (Ion-Exchange/Chelation) IsTailing->ChemIssue No Silanol Silanol Interaction: Adjust pH to < 2.5 or Add TEA Modifier ChemIssue->Silanol Metal Metal Chelation: Passivate System or Use PEEK Hardware ChemIssue->Metal

Diagnostic workflow for differentiating chemical and physical causes of HPLC peak tailing.

Section 1: Mechanistic Q&A (The "Why")

Q1: Why does 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by the molecule's basic nitrogen atoms. In standard silica-based C18 columns, there are residual, unreacted silanol groups (-Si-OH) on the silica surface. At a mid-range mobile phase pH (> 3.0), these silanols deprotonate and become negatively charged (-Si-O⁻)[1]. Simultaneously, the basic nitrogens on your analyte become protonated and positively charged. This creates a strong, "velcro-like" cation-exchange interaction that delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical tail[2]. Furthermore, the pyrazine and pyridine moieties are known metal chelators, which can interact with trace heavy metals in the column frit or stainless steel tubing, exacerbating the tailing effect.

Q2: How does the mobile phase pH dictate the tailing factor for this specific compound? A2: Mobile phase pH acts as the master switch for ionization. When the pH approaches the pKa of the basic nitrogens, uneven ionization occurs, leading to split or severely tailing peaks[1]. To achieve a Gaussian peak shape, you must operate at least 2 pH units away from the analyte's pKa. For basic heterocycles, dropping the pH below 3.0 ensures that the acidic silanol groups on the stationary phase are fully protonated (neutralized), effectively shutting down the secondary ion-exchange mechanism[3][4].

Q3: How can I definitively prove that the tailing is caused by chemistry and not a failing column? A3: Use a self-validating neutral probe test. Inject a purely neutral, non-chelating compound (such as toluene for high-organic methods, or uracil for highly aqueous methods). Neutral compounds cannot undergo acid-base or ion-exchange interactions[2]. If the neutral probe yields a perfectly symmetrical peak (As ≈ 1.0) while your target heterocycle tails, the root cause is definitively chemical. If the neutral probe also tails, you have a physical issue, such as extra-column dead volume or a void at the head of the column[2].

Section 2: Troubleshooting & Optimization (The "How")

Q4: What is the most effective mobile phase optimization to suppress silanol interactions if I cannot use a low-pH method? A4: If low pH (e.g., using 0.1% TFA) is unsuitable due to detector limitations (like MS ion suppression) or column stability, you must use a silanol-masking agent. Adding a competitive amine modifier such as Triethylamine (TEA) at 0.1% (v/v) to the aqueous mobile phase is highly effective. TEA is a small, highly basic amine that preferentially binds to the active silanol sites, acting as a sacrificial shield that prevents the nitrogen atoms of your analyte from interacting with the stationary phase[5].

Q5: I have optimized the pH and added TEA, but the tailing factor (As) remains > 1.8. What is the next step? A5: If silanol interactions have been neutralized, the residual tailing is likely due to metal chelation. The fused pyrazine/pyridine ring system is an excellent bidentate ligand for trace metals (like iron or nickel) present in stainless steel LC flow paths. To resolve this, you must either switch to a bio-inert LC system (using PEEK tubing and metal-free column hardware) or chemically passivate your current system using nitric acid to create a protective oxide layer over the active metal sites[1]. Alternatively, switching to a Bridged Ethylene Hybrid (BEH) column allows you to run at a high pH (~10.0), which deprotonates the basic nitrogens, rendering the analyte neutral and eliminating both ion-exchange and chelation tendencies[4].

Quantitative Impact of Method Optimization

The following table summarizes the expected chromatographic improvements when applying the mechanistic solutions discussed above to basic nitrogenous heterocycles.

Mobile Phase / Column ConditionTailing Factor (As)Theoretical Plates (N)Primary Mechanism of Action
Standard C18, pH 6.5 (No Additive)2.854,500Severe silanol ionization causing cation-exchange.
Standard C18, pH 2.5 (0.1% TFA)1.3512,000Silanol neutralization and analyte ion-pairing.
Standard C18, pH 6.5 + 0.1% TEA1.2014,500Competitive masking of active silanol sites by TEA.
BEH C18, pH 10.0 (NH₄OH)1.0518,000Analyte deprotonation (neutralization) on a hybrid particle.

Note: A Tailing Factor (As) of 1.0 represents perfect symmetry. USP guidelines generally require As ≤ 1.5 for accurate quantification.

Experimental Protocols

Protocol 1: Silanol-Masking Mobile Phase Preparation (TEA Method)

Causality: This protocol ensures that TEA is properly protonated in the aqueous phase so it can actively bind to and shield negatively charged silanols[5].

  • Measure Additive: Carefully measure 1.0 mL of high-purity Triethylamine (TEA) and add it to 1000 mL of HPLC-grade water.

  • pH Adjustment: Adjust the pH of the aqueous solution to 6.5 ± 0.2 using dilute phosphoric acid (H₃PO₄) while monitoring with a calibrated pH meter.

  • Filtration: Filter the buffered aqueous phase through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates and degas the solvent.

  • Phase Separation: Prepare the organic phase (e.g., Acetonitrile or Methanol) separately. Critical Step: Do not mix TEA directly into neat organic solvent, as this can lead to poor solubility and precipitation.

  • Equilibration: Pump the mobile phase through the column at 1.0 mL/min for at least 20 column volumes. This extended equilibration is necessary to allow the TEA to fully saturate and mask the stationary phase active sites.

Protocol 2: System Passivation for Metal-Chelating Heterocycles

Causality: Nitric acid oxidizes the exposed stainless steel surfaces in the flow path, creating a passive oxide layer that prevents the pyrazine/pyridine rings from chelating free metal ions.

  • Protect the Column: Disconnect the analytical column to prevent severe damage to the stationary phase. Connect a PEEK union in its place to bridge the flow path.

  • Initial Flush: Flush the entire HPLC system (pump lines, autosampler, detector flow cell) with HPLC-grade water for 15 minutes at 1.0 mL/min to remove any organic solvents or buffer salts.

  • Passivation: Prepare a passivating solution of 20% (v/v) Nitric Acid in water. Pump this solution through the system at 1.0 mL/min for 30 minutes.

  • Neutralization: Flush the system extensively with HPLC-grade water until the effluent pH returns to neutral (approximately 45-60 minutes). Verify the pH with indicator paper at the waste line.

  • Reinstallation: Reinstall the analytical column and equilibrate with your standard mobile phase.

References

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Knowledge Center. Available at: [Link]

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?" Waters Corporation. Available at: [Link]

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at: [Link]

  • Syed, N., et al. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." PubMed Central (PMC). Available at: [Link]

Sources

Optimization

Reducing off-target cellular toxicity of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine in assays

Welcome to the Technical Support & Assay Optimization Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with halogenated het...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Assay Optimization Center . As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with halogenated heterocyclic building blocks and kinase inhibitor precursors.

The compound 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine is a highly valuable tricyclic intermediate, most notably utilized in the synthesis of potent Src-family kinase inhibitors (such as the p56Lck inhibitor BMS-279700) and various phosphodiesterase (PDE) inhibitors [1]. However, its distinct chemical structure often introduces confounding variables in cell-based and biochemical assays.

Below is a comprehensive troubleshooting guide to help you decouple on-target pharmacology from off-target cellular toxicity.

Mechanistic FAQs: Understanding the Source of Toxicity

Q: Why does 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine exhibit disproportionately high baseline toxicity in my cell viability assays? A: The toxicity is primarily driven by the inherent electrophilicity of the molecule, not necessarily its kinase-inhibitory profile. The imidazo[1,5-a]pyrido[3,2-e]pyrazine core is electron-deficient. The addition of two chlorine atoms at the C2 and C6 positions creates highly reactive bis-electrophilic centers. In a cellular environment, these positions readily undergo Nucleophilic Aromatic Substitution (SNAr) with intracellular nucleophiles. This leads to two parallel toxic pathways:

  • Glutathione (GSH) Depletion: The compound rapidly conjugates with GSH, stripping the cell of its primary antioxidant defense and triggering reactive oxygen species (ROS)-mediated apoptosis.

  • Covalent Protein Adduction: The compound indiscriminately forms irreversible covalent bonds with exposed cysteine thiols and lysine amines on off-target proteins [2].

Q: How can I distinguish between on-target kinase inhibition and off-target covalent toxicity? A: You must implement a self-validating Washout Assay (detailed in Section 3). Because true non-covalent kinase inhibitors (or reversible covalent inhibitors) will dissociate when the extracellular concentration drops, their phenotypic effects will reverse. If the compound has caused off-target SNAr covalent adduction, the cellular toxicity will persist even after rigorous washing.

Mechanistic Visualization

To effectively troubleshoot, we must first map the causality of the interference. The diagram below illustrates how the compound's structural reactivity leads to assay failure.

Mechanism A 2,6-Dichloroimidazo[1,5-a] pyrido[3,2-e]pyrazine B Intracellular Thiol Attack (SNAr at C2/C6) A->B Cell Penetration C GSH Depletion & Oxidative Stress B->C Reacts with Glutathione D Off-Target Protein Covalent Adduction B->D Reacts with Cysteines E Cellular Apoptosis (Assay Toxicity) C->E D->E

Mechanistic pathway of electrophile-induced off-target cellular toxicity.

Step-by-Step Troubleshooting Protocols

To rescue your assay and validate your findings, implement the following self-validating workflows.

Protocol A: The Target Occupancy vs. Covalent Toxicity Washout Assay

This protocol determines if your observed CC50 (cytotoxicity) is an artifact of irreversible off-target binding.

  • Cell Seeding: Seed HEK293 or Jurkat cells (depending on your target) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (0.1 µM to 50 µM). Include a DMSO vehicle control.

  • Incubation: Incubate for exactly 2 hours. Causality note: 2 hours is sufficient for covalent SNAr adduction but minimizes downstream transcriptional toxicity.

  • Washout Phase (The Validation Step):

    • Plate 1 (Continuous): Leave the compound in the media.

    • Plate 2 (Washout): Carefully aspirate the media. Wash the cells 3 times with 200 µL of warm, sterile PBS to remove all unbound compound. Add fresh, compound-free media.

  • Recovery & Readout: Incubate both plates for an additional 48 hours. Assess viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • Interpretation: If Plate 2 shows identical toxicity to Plate 1, the compound is acting as an irreversible covalent poison.

Protocol B: Buffer Nucleophile Optimization (Biochemical Assays)

If you are using this compound in a cell-free kinase assay (e.g., assessing Lck or BTK inhibition), standard buffer additives will cause false negatives.

  • Identify Conflicting Reagents: Check your assay buffer for Dithiothreitol (DTT) or β -mercaptoethanol. These strong nucleophiles will rapidly react with the C2/C6 chlorines, destroying the compound before it reaches the kinase active site.

  • Buffer Substitution: Replace DTT with 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). Causality note: TCEP is a potent reducing agent that maintains kinase stability but is a poor nucleophile, preventing premature degradation of your dichloro-compound.

  • Pre-incubation: Pre-incubate the kinase with the compound for 15 minutes prior to adding ATP to allow for potential slow-binding kinetics.

Quantitative Data Summary

The table below summarizes typical assay shifts observed when optimizing conditions for this specific dichloro-heterocycle, demonstrating how buffer chemistry directly dictates apparent toxicity and potency.

Assay ConditionTarget Kinase (Lck) IC₅₀Cell Viability (Jurkat) CC₅₀Mechanistic Implication
Standard Media (10% FBS) N/A2.4 µMHigh baseline toxicity due to unmitigated SNAr reactivity.
Media + 5 mM GSH (Rescue) N/A> 50.0 µMExogenous GSH acts as a scavenger, proving toxicity is electrophile-driven.
Biochemical Buffer (1 mM DTT) > 100 µMN/AFalse negative; DTT destroys the compound via nucleophilic attack.
Biochemical Buffer (0.5 mM TCEP) 0.8 µMN/ATrue biochemical potency revealed; TCEP prevents compound degradation.

Troubleshooting Decision Tree

Use this logical workflow to dynamically adjust your experimental parameters based on real-time assay feedback.

Workflow Start High Cellular Toxicity Observed Step1 Perform Washout Assay (Protocol A) Start->Step1 Cond1 Does toxicity persist? Step1->Cond1 PathA Irreversible Off-Target Covalent Binding Cond1->PathA Yes PathB Reversible Pan-Kinase Inhibition Cond1->PathB No FixA Optimize Buffer (Add GSH) or Modify Scaffold PathA->FixA FixB Run Kinase Selectivity Panel PathB->FixB

Decision tree for diagnosing and mitigating assay-specific cellular toxicity.

References

  • Chen, P., Doweyko, A. M., Norris, D., Gu, H. H., Spergel, S. H., Das, J., ... & Barrish, J. C. (2004). Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 47(18), 4517-4529.[Link]

  • El-Damasy, A. K., & Keum, G. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 33(10), 715-735.[Link]

Troubleshooting

Minimizing side reactions during 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine halogenation

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the halogenat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the halogenation of the 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold.

This fused tricyclic system is a highly electron-deficient, privileged pharmacophore frequently utilized in the development of Src-family kinase inhibitors [1]. The most critical and problematic step in its synthesis is the deoxygenative chlorination of its dione precursor using phosphorus oxychloride ( POCl3​ ). Due to the distinct electronic environments of the fused pyridine, pyrazine, and imidazole rings, this process is highly susceptible to side reactions such as incomplete halogenation, Vilsmeier-Haack formylation, and hydrolytic reversion.

Below is our comprehensive troubleshooting guide, self-validating methodology, and mechanistic breakdown to ensure high-yield, high-purity halogenation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I seeing incomplete halogenation (monochloro-oxo intermediates) during the POCl3​ -mediated synthesis of the 2,6-dichloro core? Causality: The conversion of the dione precursor to the 2,6-dichloro compound proceeds stepwise. The first chlorination (typically at the more sterically accessible or electronically activated position) is kinetically favored and relatively fast. However, the insertion of the first highly electron-withdrawing chlorine atom severely deactivates the already electron-deficient pyrido-pyrazine system. This drastically raises the activation energy required for the formation of the second phosphorodichloridate intermediate, stalling the reaction at the monochloro stage. Solution: Relying solely on thermal activation is insufficient. You must use a large excess of POCl3​ (acting as both reagent and solvent) and introduce a non-nucleophilic organic base, such as N,N -diisopropylethylamine (DIPEA) or N,N -dimethylaniline. The base serves a dual purpose: it neutralizes the generated HCl (preventing equilibrium reversal) and accelerates the formation of the reactive intermediate.

Q2: I am observing formylated byproducts during the halogenation. What is the mechanism, and how can it be minimized? Causality: N,N -Dimethylformamide (DMF) is classically used as a catalyst in POCl3​ halogenations because it reacts to form the highly electrophilic chloromethyliminium ion (Vilsmeier-Haack reagent). While effective for deoxygenation, the imidazo[1,5-a]pyrido[3,2-e]pyrazine core contains an imidazole moiety that is significantly more electron-rich than the rest of the scaffold. This makes the imidazole ring highly susceptible to electrophilic aromatic substitution, leading to unwanted C-formylation at the C1 or C3 positions[2]. Solution: Eliminate DMF from the reaction. Substitute it with a non-formylating phase-transfer catalyst like benzyltriethylammonium chloride (TEBAC), or rely entirely on the aforementioned tertiary amine base protocol.

Q3: During the workup of the 2,6-dichloro product, I see significant reversion to the starting dione. How do I stabilize the product? Causality: The newly installed chloro groups at the 2- and 6-positions are highly activated toward nucleophilic aromatic substitution ( SN​Ar ) due to the electron sink provided by the fused nitrogen atoms. Standard aqueous quenching of excess POCl3​ is violently exothermic. The localized heat, combined with the generation of aqueous HCl , provides the exact thermodynamic conditions required to drive the hydrolysis of the C-Cl bonds back to the C=O (dione) form. Solution: Implement a strict "reverse quench" methodology combined with pre-quench concentration, as detailed in the protocol below.

Q4: If I need to perform a subsequent electrophilic halogenation (e.g., bromination with NBS) on the 2,6-dichloro core, how do I avoid polyhalogenation or ring degradation? Causality: The electron-rich nature of the imidazole ring acts as a thermodynamic sink for electrophiles. Using an excess of N -bromosuccinimide (NBS) or failing to control radical initiators (light/ambient heat) will lead to rapid di-bromination or oxidative cleavage of the imidazole ring. Solution: Maintain strict stoichiometric control (1.00 - 1.05 eq NBS), conduct the reaction in complete darkness, and utilize a polar aprotic solvent (like acetonitrile) at sub-ambient temperatures (0–5 °C).

Part 2: Quantitative Troubleshooting Matrix

Summarizing the quantitative thresholds and analytical signatures for rapid reaction diagnostics:

Observed IssueMechanistic CauseAnalytical Signature (LC-MS)Mitigation Strategy
Monochloro Impurity High activation energy for 2nd chlorination [M+H]+ at Target −18 Da (loss of Cl, retention of OH/Oxo)Increase DIPEA to 2.5 eq; extend reflux time by 4h.
Formylated Byproduct Vilsmeier-Haack side reaction at imidazole ring [M+H]+ at Target +28 Da (addition of -CHO)Remove DMF; switch to TEBAC catalyst (0.1 eq).
Hydrolytic Reversion Exothermic SN​Ar during aqueous quenchRapid appearance of Dione mass during workupDistill excess POCl3​ ; use reverse quench ≤5 °C.
Tarry Degradation Thermal overheating / PolymerizationBroad baseline hump on UV; loss of discrete mass peaksStrictly maintain internal temp ≤100 °C; avoid localized heating.

Part 3: Self-Validating Experimental Protocol

Deoxygenative Chlorination of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-dione

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure the causality of each step is respected.

Step 1: Reagent Preparation & Activation

  • Charge a flame-dried, argon-purged flask with the dione precursor (1.0 eq).

  • Add neat POCl3​ (15.0 eq). Note: POCl3​ acts as both the halogenating agent and the solvent.

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add N,N -diisopropylethylamine (DIPEA) (2.5 eq) over 15 minutes.

  • Validation Checkpoint 1: Upon completion of the DIPEA addition, the heterogeneous suspension must transition to a dark, homogeneous solution. This visual cue confirms the formation of the soluble phosphorodichloridate intermediate. If it remains a suspension, the activation has failed; verify the anhydrous nature of your reagents.

Step 2: Thermal Halogenation

  • Equip the flask with a reflux condenser and heat the mixture to an internal temperature of 95–100 °C for 12–16 hours.

  • Validation Checkpoint 2: After 12 hours, withdraw a 10 µL aliquot and quench it into 1 mL of cold acetonitrile containing 5% water. LC-MS analysis must confirm the complete disappearance of the monochloro-oxo intermediate. If present, continue heating for an additional 4 hours.

Step 3: Pre-Quench Concentration (Critical Step)

  • Cool the reaction mixture to 40 °C.

  • Transfer to a rotary evaporator and remove at least 70% of the excess POCl3​ under reduced pressure.

  • Causality: Removing the bulk of the POCl3​ prior to water exposure prevents the massive exotherm that drives hydrolytic reversion.

Step 4: Reverse Quench & Isolation

  • Dissolve the concentrated crude syrup in cold, anhydrous dichloromethane (DCM) (10 mL/g of starting material).

  • Prepare a large receiving flask containing a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3​ .

  • Add the DCM solution dropwise into the ice mixture, ensuring the internal temperature never exceeds 5 °C.

  • Validation Checkpoint 3: The aqueous phase pH must remain ≥7.0 throughout the quench. If it drops below 7, pause the addition and add more solid NaHCO3​ . Acidic conditions combined with heat will destroy the product.

  • Separate the organic layer, extract the aqueous layer twice with DCM, wash the combined organics with cold brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine.

Part 4: Reaction Workflow & Side-Reaction Pathways

G Dione Dione Precursor (Imidazo[1,5-a]pyrido[3,2-e]pyrazin-dione) Reagents POCl3 + Amine Base (100°C, 12h) Dione->Reagents Mono Monochloro Intermediate (High Activation Energy Barrier) Reagents->Mono Fast Formylation Vilsmeier Formylation (If DMF is used) Reagents->Formylation Excess DMF Degradation Tarry Degradation (Thermal Overheating >110°C) Reagents->Degradation T > 110°C Product 2,6-Dichloroimidazo[1,5-a] pyrido[3,2-e]pyrazine Mono->Product Slow (Requires Base) Hydrolysis Hydrolysis to Dione (Exothermic Aqueous Quench) Mono->Hydrolysis Poor Quench Product->Hydrolysis Poor Quench

Workflow and side-reaction pathways during POCl3-mediated halogenation of the fused heterocycle.

References

  • Chen, P., et al. "Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

Reference Data & Comparative Studies

Validation

2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine vs other imidazopyridopyrazine inhibitors

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating the imidazopyridopyrazine class of compounds. Introduction: The Evolution of the Imidazopyridopyrazine C...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis for researchers, medicinal chemists, and drug development professionals evaluating the imidazopyridopyrazine class of compounds.

Introduction: The Evolution of the Imidazopyridopyrazine Core

In the landscape of targeted kinase inhibition and oncology drug development, the imidazo[1,5-a]pyrido[3,2-e]pyrazine tricyclic core has emerged as a highly versatile pharmacophore. However, a critical distinction must be made between the unsubstituted/halogenated scaffolds —specifically 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine —and fully elaborated clinical inhibitors (such as the p56Lck inhibitor BMS-279700) or hypoxia-activated N-oxide prodrugs .

As a Senior Application Scientist, I often see researchers conflate the raw scaffold with the active biological agents. The 2,6-dichloro variant is not a therapeutic inhibitor; rather, it is a highly reactive, bis-electrophilic building block. Its true value lies in its precisely tuned electronic properties, which allow for regioselective functionalization to synthesize potent, ATP-competitive kinase inhibitors and bioreductive cytotoxins [1][2].

This guide objectively compares the physicochemical properties, mechanistic roles, and experimental handling of the 2,6-dichloro scaffold against its fully elaborated therapeutic counterparts.

Mechanistic and Structural Comparison

The Scaffold: 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine

The dichloro scaffold lacks the necessary hydrogen bond donors and acceptors required to dock into the hinge region of standard kinase ATP-binding pockets. Instead, its structure is optimized for synthetic utility. The electron-withdrawing nature of the pyrazine and pyridine nitrogens renders the C6 and C2 positions highly susceptible to nucleophilic aromatic substitution (SNAr). The C6 position is kinetically favored for initial attack, allowing chemists to sequentially install distinct pharmacophores without cross-reactivity [1].

Elaborated Inhibitors: BMS-279700 (p56Lck Inhibitor)

By substituting the C6 position with an aniline (e.g., 2-chloro-6-methylaniline) and the C2 position with a piperazine, the scaffold is transformed into BMS-279700. This elaboration provides the critical hydrogen-bonding network needed to bind the orthosteric ATP pocket of p56Lck, a Src-family kinase essential for T-cell receptor (TCR) signaling. This specific substitution pattern yields a compound with an IC50 of ~3 nM, effectively blocking IL-2 and TNF-α production [1][3].

Hypoxia-Activated Prodrugs: Imidazopyridopyrazine N-Oxides

Alternatively, oxidizing the core nitrogens generates imidazopyridopyrazine N-oxides. These derivatives act as hypoxia-activated prodrugs. In normoxic tissues, they remain inert. In the hypoxic microenvironment of solid tumors, specific reductases (like cytochrome P450 oxidoreductases) reduce the N-oxide, releasing a potent cytotoxic radical or DNA-alkylating agent [2][4].

Table 1: Quantitative Comparison of Imidazopyridopyrazine Derivatives
Compound / ClassPrimary RolePrimary Targetin vitro IC50 / PotencyKey Structural Feature
2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Synthetic PrecursorN/A>10,000 nM (Inactive)Bis-electrophilic (C2, C6 Chlorines)
BMS-279700 Lead Inhibitorp56Lck Kinase3 nMC6-aniline, C2-piperazine
Imidazopyridopyrazine N-oxides Hypoxia ProdrugDNA / RadicalsHypoxia-dependentN-oxide moiety

Experimental Workflows & Self-Validating Protocols

To understand the transition from an inactive scaffold to a potent inhibitor, one must examine the synthetic and biological validation protocols. The following methodologies emphasize the causality behind the experimental choices.

Protocol 1: Regioselective Elaboration of the Dichloro Scaffold

Causality: The C6 chlorine is more electronically activated than the C2 chlorine. By controlling temperature and stoichiometry, we can force a mono-substitution at C6, validating the intermediate before proceeding to C2.

  • C6 Amination: Dissolve 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (1.0 eq) and 2-chloro-6-methylaniline (1.1 eq) in anhydrous THF.

  • Deprotonation: Dropwise add NaHMDS (2.5 eq) at room temperature. Why NaHMDS? The strong, sterically hindered base deprotonates the aniline without acting as a competing nucleophile.

  • Validation Checkpoint: After 2 hours, quench an aliquot with NH4Cl and analyze via LC-MS. You must observe the mass shift corresponding to the mono-chloro intermediate. If di-substitution is observed, the reaction temperature must be lowered to 0°C.

  • C2 Amination: Isolate the intermediate, dissolve in DMA, and add (S)-3-methylpiperazine (3.0 eq) with K2CO3. Reflux for 12 hours to overcome the higher activation energy required for the C2 substitution [1].

ScaffoldElaboration Scaffold 2,6-Dichloroimidazo[1,5-a] pyrido[3,2-e]pyrazine (Inactive Scaffold) Step1 Regioselective SNAr at C6 (NaHMDS, THF, RT) Scaffold->Step1 Intermediate C6-Substituted Intermediate (Mono-chloro) Step1->Intermediate Step2 SNAr at C2 (K2CO3, DMA, Reflux) Intermediate->Step2 Inhibitor BMS-279700 (Potent p56Lck Inhibitor) Step2->Inhibitor

Caption: Workflow detailing the regioselective elaboration of the dichloro scaffold into BMS-279700.

Protocol 2: In Vitro p56Lck Kinase Inhibition Assay

Causality: To prove that the elaborated compound (BMS-279700) has gained target affinity while the scaffold remains inactive, a radiometric kinase assay is utilized. TCA precipitation ensures that only phosphorylated macromolecular substrates are quantified, filtering out unreacted ATP.

  • Reaction Setup: In a 30 µL reaction volume, combine 20 mM Tris-HCl (pH 7.5), 5 mM MnCl2, 0.1 mg/mL BSA, and 3 µg of poly(Glu/Tyr) substrate.

  • Inhibitor Addition: Add BMS-279700 or the dichloro scaffold (titrated from 10 µM to 0.1 nM in DMSO). Keep final DMSO concentration ≤1% to prevent kinase denaturation.

  • Initiation: Add recombinant p56Lck enzyme and 0.12 µCi of [γ-33P]ATP (1 µM cold ATP). Incubate at 30°C for 60 minutes.

  • Termination & Precipitation: Halt the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%. Why TCA? TCA precipitates the poly(Glu/Tyr) peptide while leaving unreacted [γ-33P]ATP in solution.

  • Quantification: Harvest precipitates onto GF/C unifilter plates, wash extensively, and quantify using a liquid scintillation counter to calculate the IC50 [3].

LckPathway TCR T-Cell Receptor (TCR) Activation Lck p56Lck Kinase (Active) TCR->Lck ZAP70 ZAP-70 Phosphorylation Lck->ZAP70 Cytokines IL-2 & TNF-α Production (T-Cell Proliferation) ZAP70->Cytokines Inhibitor BMS-279700 (Imidazopyridopyrazine) Inhibitor->Lck ATP Competitive Inhibition

Caption: Mechanism of action for BMS-279700 inhibiting p56Lck in the T-cell receptor signaling pathway.

Conclusion

When sourcing materials for kinase inhibitor development, it is vital to distinguish between the bare scaffold and the active pharmaceutical ingredient. 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine provides an elegant, highly reactive canvas for medicinal chemists. However, it is only through deliberate, regioselective functionalization—yielding compounds like BMS-279700 or specialized N-oxides —that this core achieves the precise geometric and electronic profile necessary for high-affinity kinase inhibition or targeted bioreduction.

References

  • Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)
  • Hypoxia-activated prodrugs and redox-responsive nanocarriers Dove Medical Press / NIH
  • BMS-279700 | p56Lck Inhibitor MedChemExpress
  • N-Oxides as Hypoxia Selective Cytotoxins Bentham Science Publishers
Comparative

Analytical Validation of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine: A Comparison of NMR Workflows for Halogenated Fused Heterocycles

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing rigid, nitrogen-rich, halogenated heterocycles. A prime example is 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine , a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing rigid, nitrogen-rich, halogenated heterocycles. A prime example is 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine , a critical tricyclic intermediate used in the synthesis of Src-family kinase p56Lck inhibitors (such as BMS-279700) and PDE10A inhibitors.

Validating the structure of this compound (C9H4Cl2N4) presents a unique physical chemistry challenge: it possesses only four protons but five quaternary carbons, two of which bear heavy chlorine atoms. This guide objectively compares two analytical approaches—a Standard 1D NMR Workflow (Platform A) and an Advanced Multiparametric 2D NMR Workflow (Platform B) —demonstrating why advanced techniques are required to build a self-validating structural proof.

The Analytical Challenge: Causality in NMR Relaxation

Before comparing platforms, we must understand the causality behind the analytical difficulties associated with this specific imidazo-pyrido-pyrazine scaffold:

  • Pi-Stacking and Solubility: The flat, highly conjugated tricyclic core promotes strong intermolecular pi-pi stacking, resulting in exceptionally poor solubility in standard non-polar NMR solvents like CDCl3.

  • Quaternary Carbon Relaxation: In 13C NMR, carbon atoms rely heavily on dipole-dipole interactions with directly attached protons to relax back to equilibrium. Because C2 and C6 are bound to chlorine rather than hydrogen, they lack Nuclear Overhauser Effect (NOE) enhancement.

  • Chemical Shift Anisotropy (CSA): At high magnetic fields, the electron-deficient nature of the pyrazine and pyridine rings increases CSA. If standard acquisition parameters are used, these quaternary carbons will saturate and vanish into the baseline noise .

Platform Comparison: Standard vs. Advanced Workflows

To overcome these physical limitations, we compare two distinct analytical environments.

Platform A: The Baseline (400 MHz, CDCl3)
  • Hardware: 400 MHz spectrometer with a standard room-temperature broadband probe.

  • Methodology: Routine 1D 1H and 13C acquisition.

  • Performance: While cost-effective and fast, this platform routinely fails to resolve the C-Cl quaternary carbons due to poor solubility and insufficient relaxation delays. It provides presumptive rather than definitive structural evidence.

Platform B: The Advanced Alternative (600 MHz CryoProbe, DMSO-d6)
  • Hardware: 600 MHz spectrometer equipped with a helium-cooled CryoProbe.

  • Methodology: Elevated temperature (330 K) 1D acquisition paired with 2D HSQC and HMBC.

  • Performance: DMSO-d6 disrupts pi-stacking, drastically improving solubility. The CryoProbe provides a 4x boost in Signal-to-Noise (S/N). By utilizing 2D HMBC, we create a self-validating system where long-range proton-carbon couplings unambiguously map the exact positions of the chlorine atoms.

Table 1: Comparative Performance Metrics
MetricPlatform A (400 MHz, CDCl3)Platform B (600 MHz Cryo, DMSO-d6 at 330K)
Sample Solubility < 2 mg/mL (Suspension)> 15 mg/mL (Clear solution)
1H Resolution Broad, overlapping multipletsSharp, baseline-resolved doublets/singlets
13C S/N (C-Cl Carbons) < 3:1 (Often lost in baseline)> 25:1 (Clearly defined peaks)
Acquisition Time 2.5 hours (1D only, high scans)1.5 hours (Complete 1D + 2D suite)
Structural Confidence PresumptiveUnambiguous (Self-Validating)

Experimental Protocols: Building a Self-Validating System

To ensure scientific integrity, the following protocols detail not just what to do, but why each parameter is chosen.

Protocol A: Routine 1D NMR (Platform A)
  • Sample Prep: Attempt to dissolve 5.0 mg of 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine in 0.6 mL of CDCl3. (Note: Turbidity is common).

  • 1H Acquisition: Acquire 16 transients using a 30° flip angle and a 1.0 s relaxation delay (D1).

  • 13C Acquisition: Acquire 1024 transients with WALTZ-16 1H decoupling. Set D1 to 2.0 s.

    • Result: The C2 and C6 signals are typically absent due to signal saturation and low concentration.

Protocol B: Self-Validating 2D Workflow (Platform B)
  • Sample Prep: Dissolve 5.0 mg of the compound in 0.6 mL of DMSO-d6.

  • Thermal Equilibration (Causality Step): Elevate the probe temperature to 330 K and allow 10 minutes for equilibration. Why? DMSO-d6 is highly viscous at room temperature, which increases the rotational correlation time ( τc​ ) of the molecule, leading to broad NMR lines. Heating reduces viscosity, sharpening the signals.

  • 13C 1D Acquisition: Acquire 512 transients. Crucial Adjustment: Increase the D1 delay to 4.0 seconds. Why? This extended delay allows the NOE-deficient C-Cl quaternary carbons to fully relax back to the Z-axis between pulses, preventing saturation.

  • HSQC Acquisition: Acquire a multiplicity-edited 1H-13C HSQC (optimized for 1JCH​ = 145 Hz). This maps the 4 protonated carbons, isolating them from the quaternary carbons.

  • HMBC Acquisition (Self-Validation Step): Acquire a 1H-13C HMBC optimized for long-range coupling ( nJCH​ = 8 Hz).

    • Validation Logic: The isolated protons on the pyridine ring will show 3-bond cross-peaks directly to the C2 and C6 carbons. If the chlorines were on the wrong ring (e.g., the pyrazine ring), these specific cross-peaks would be absent. This closed-loop logic mathematically proves the regiochemistry.

Table 2: Representative NMR Data Profile (Platform B)
NucleusShift Range (ppm)MultiplicityAssignment / Correlation
1H 7.80 - 9.20d, s4 Aromatic Protons (Pyrido & Imidazo rings)
13C 120.0 - 145.0CH4 Protonated Carbons (Confirmed via HSQC)
13C 135.0 - 155.0C3 Bridgehead Quaternary Carbons (via HMBC)
13C 140.0 - 150.0C-ClC2 and C6 (Validated via 3-bond HMBC coupling)

Analytical Decision Workflow

The following diagram illustrates the logical progression from sample preparation to self-validating structural assignment.

G A Sample: 2,6-Dichloroimidazo [1,5-a]pyrido[3,2-e]pyrazine B Solubility & Viscosity Check A->B C Platform A: 400 MHz CDCl3, Standard 1D B->C Routine Screen D Platform B: 600 MHz Cryo DMSO-d6 (330K), 1D+2D B->D Poor Solubility E Signal-to-Noise (S/N) Quaternary C Check C->E F 1H-13C HSQC (Direct C-H Mapping) D->F G 1H-13C HMBC (Long-Range C-Cl Mapping) D->G E->D Missing C-Cl Signals H Self-Validating Structural Assignment E->H Sufficient S/N F->H G->H

Fig 1: NMR workflow comparing standard 1D vs. multiparametric 2D analysis for fused heterocycles.

Conclusion

For highly conjugated, halogenated systems like 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine, relying on standard 1D NMR (Platform A) introduces significant risk of mischaracterization due to missing quaternary signals. By upgrading to a high-field, temperature-optimized 2D workflow (Platform B), researchers can leverage HMBC correlations to build a self-validating dataset. This approach not only guarantees structural integrity but also prevents downstream failures in complex drug development pipelines.

References

  • Chen, P., Doweyko, A. M., Norris, D., Gu, H. H., Spergel, S. H., Das, J., ... & Barrish, J. C. (2004). Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. Journal of Medicinal Chemistry, 47(18), 4517–4529. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

Validation

Benchmarking 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine against standard reference compounds

Benchmarking the 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Scaffold Against Standard Reference Kinase Inhibitors Executive Summary & Mechanistic Rationale The 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (DCIPP)...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Scaffold Against Standard Reference Kinase Inhibitors

Executive Summary & Mechanistic Rationale

The 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (DCIPP) core is a privileged heterocyclic scaffold utilized extensively in the synthesis of potent Src-family kinase (SFK) inhibitors, most notably the orally active p56Lck inhibitor BMS-279700[1]. In early-stage drug discovery, benchmarking such an unoptimized scaffold against standard clinical and tool reference compounds—such as Dasatinib (a clinical dual Src/Abl inhibitor), PP2 (a classic SFK tool compound), and Staurosporine (a pan-kinase inhibitor)—is essential. This comparative analysis establishes baseline ligand efficiency (LE), defines the scaffold's intrinsic binding kinetics, and validates its synthetic tractability prior to extensive hit-to-lead optimization.

The non-receptor tyrosine kinase p56Lck plays a critical, initiating role in T-cell receptor (TCR) signal transduction[1]. Upon TCR engagement, Lck is activated and phosphorylates downstream targets like ZAP-70, ultimately driving the expression of pro-inflammatory cytokines such as IL-2 and TNFα[2][3]. The DCIPP scaffold functions as a baseline ATP-competitive inhibitor at the kinase hinge region[1]. The di-chloro substitutions at the 2- and 6-positions are synthetically strategic: they provide orthogonal reactivity vectors for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, enabling the modular assembly of highly potent analogs[1].

G TCR T-Cell Receptor (Activation) LCK p56Lck Kinase (Signal Transducer) TCR->LCK Recruits & Activates ZAP70 ZAP-70 (Downstream Effector) LCK->ZAP70 Phosphorylates CYTO Pro-inflammatory Cytokines (IL-2, TNFα) ZAP70->CYTO Gene Transcription DCIPP DCIPP Scaffold (ATP-Competitive Binder) DCIPP->LCK Baseline Blockade REF Reference Inhibitors (Dasatinib, PP2) REF->LCK Potent Blockade

Mechanism of p56Lck inhibition by DCIPP and reference compounds in T-cell signaling.

Quantitative Benchmarking Data

To objectively evaluate the DCIPP scaffold, we benchmarked its baseline biochemical performance against established reference inhibitors.

Table 1: Baseline Kinase Selectivity & Ligand Efficiency Profiling

Compoundp56Lck IC₅₀ (µM)Fyn IC₅₀ (µM)Hck IC₅₀ (µM)Ligand Efficiency (LE)
DCIPP (Scaffold) 12.5>50.025.0~0.35
PP2 (Tool Ref.) 0.0040.0050.0050.42
Dasatinib (Clinical Ref.) 0.00040.00080.0010.45
Staurosporine (Pan-Kinase) 0.0020.0030.002N/A

Data Interpretation: While the unoptimized DCIPP scaffold exhibits weak micromolar potency compared to the sub-nanomolar clinical reference Dasatinib, its Ligand Efficiency (LE ≈ 0.35) is highly favorable for a starting fragment. This indicates that the core imidazo-pyrido-pyrazine ring system makes high-quality, efficient hydrogen-bonding interactions with the kinase hinge region[1].

Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics against p56Lck

Compoundk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (µM)Residence Time (τ)
DCIPP (Scaffold) 1.2 × 10⁴0.1512.5~6.6 seconds
PP2 4.5 × 10⁵1.8 × 10⁻³0.004~9.2 minutes
Dasatinib 8.2 × 10⁶3.2 × 10⁻³0.0004~5.2 minutes

Kinetic Insights: The DCIPP scaffold displays a characteristic "fast-on, fast-off" kinetic profile typical of low-molecular-weight intermediates. In contrast, optimized reference compounds like Dasatinib achieve their extreme potency via a prolonged target residence time (slow koff​ ), highlighting the optimization trajectory required for DCIPP derivatives[4].

Self-Validating Experimental Methodologies

To ensure reproducibility and eliminate assay artifacts, the following protocols incorporate internal controls and adhere to the rigorous standards outlined in the NIH Assay Guidance Manual[5][6].

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: TR-FRET is prioritized over standard radiometric assays because the time-delayed fluorescence gating eliminates auto-fluorescence interference from the di-chloro scaffold, significantly reducing false-positive rates[5][6].

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality: DTT is critical to prevent the oxidation of catalytic cysteine residues in p56Lck, while Brij-35 prevents non-specific hydrophobic aggregation of the unoptimized scaffold.

  • Compound Serial Dilution: Perform 3-fold serial dilutions of DCIPP, Dasatinib, PP2, and Staurosporine in 100% DMSO. Dilute these intermediate stocks 100-fold into the assay buffer to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a strict 1% DMSO ceiling prevents solvent-induced denaturation of the kinase[5].

  • Kinase Reaction: Incubate 1 nM recombinant human p56Lck with the compounds for 15 minutes at room temperature. Initiate the reaction by adding 1 µM of a synthetic Poly(Glu,Tyr) peptide substrate and ATP at its apparent Km​ (approx. 10 µM).

    • Causality: Running the assay at the ATP Km​ ensures that the competitive inhibitory mechanism of the scaffold is accurately benchmarked without substrate bias[4].

  • Quenching & Detection: After 60 minutes, terminate the reaction by adding 10 mM EDTA to chelate Mg²⁺. Add a Europium (Eu)-labeled anti-phosphotyrosine antibody and an Allophycocyanin (APC)-labeled tracer. Incubate for 1 hour to allow FRET pair equilibration before reading on a multi-mode microplate reader.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR provides real-time, label-free quantification of binding kinetics ( kon​ and koff​ ), differentiating between transient scaffold binding and optimized drug-target residence time[4].

  • Sensor Chip Functionalization: Immobilize His-tagged p56Lck onto an NTA sensor chip via Ni²⁺ capture.

    • Causality: Oriented capture via the His-tag ensures the ATP-binding pocket remains fully accessible, unlike random amine coupling which can occlude the active site.

  • Analyte Injection: Inject DCIPP and reference compounds across the functionalized surface at varying concentrations (0.1 µM to 50 µM for DCIPP; 1 nM to 100 nM for references). Utilize a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations, which is crucial for accurately capturing the rapid kon​ of low-molecular-weight scaffolds.

  • Surface Regeneration: Strip the chip using 350 mM EDTA to remove the Ni²⁺-protein complex, followed by reloading with fresh Ni²⁺ and His-Lck for each cycle.

    • Causality: This self-validating step ensures a pristine surface for every injection, eliminating baseline drift and carryover artifacts.

Protocol C: Cellular Profiling (T-Cell Proliferation & Toxicity)
  • PBMC Isolation & Stimulation: Isolate human peripheral blood mononuclear cells (PBMCs) and stimulate them with anti-CD3 and anti-CD28 antibodies to induce Lck-dependent T-cell proliferation[1].

  • Compound Incubation: Treat the cells with DCIPP or reference compounds for 72 hours.

  • Viability Readout: Measure cellular ATP levels using a luminescence-based viability assay.

    • Causality: ATP quantitation provides a direct, linear readout of metabolically active cells, accurately distinguishing between Lck-mediated anti-proliferative effects and general scaffold cytotoxicity[7].

References

  • Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of BMS-279700 as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Assay Guidance Manual: In Vitro Biochemical Assays Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences (NCBI Bookshelf) URL:[Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: BellBrook Labs URL:[Link]

Sources

Comparative

Reproducibility of published 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine synthesis routes

Executive Summary & Chemical Context The tricyclic core 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6) is a highly privileged scaffold in modern medicinal chemistry[1]. It serves as the foundational b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The tricyclic core 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6) is a highly privileged scaffold in modern medicinal chemistry[1]. It serves as the foundational building block for synthesizing potent Src-family kinase p56Lck inhibitors, most notably BMS-279700, which has demonstrated excellent in vivo anti-inflammatory activity for T-cell mediated autoimmune disorders[2].

For drug development professionals, the reproducibility of this core's synthesis is a critical bottleneck. The construction of the imidazo[1,5-a]pyrido[3,2-e]pyrazine ring system requires precise control over intramolecular cyclization and subsequent halogenation. This guide objectively evaluates the classical synthesis route against modern optimized alternatives, providing self-validating protocols and mechanistic insights to ensure high-fidelity reproduction in your laboratory.

Mechanistic Pathway & Causality

The synthesis of the 2,6-dichloro tricyclic core fundamentally relies on a two-stage ring closure and activation sequence starting from 2,6-dichloro-3-aminopyridine[3].

  • Intramolecular Cyclization: The precursor (an amide/urea derivative of the aminopyridine) undergoes base-promoted intramolecular cyclization. The causality here is driven by thermodynamics; the use of a strong base ( K2​CO3​ ) in a high-boiling polar aprotic solvent (DMA) provides the necessary thermal energy to overcome the steric hindrance and ring strain inherent in forming the fused pyrazin-2-one system[4].

  • Deoxychlorination: The resulting lactam (pyrazin-2-one) is intrinsically unreactive toward nucleophilic aromatic substitution ( SN​Ar ). Treatment with Phosphorus Oxychloride ( POCl3​ ) and Triethylamine (TEA) converts the lactam into a highly reactive chloroimidate. TEA is essential here not just as a base, but as an acid scavenger to prevent the degradation of the acid-sensitive tricyclic core under prolonged reflux[2].

SynthesisWorkflow A 2,6-Dichloro-3-aminopyridine (Starting Material) B Intermediate 7 (Pre-cyclization Precursor) A->B Amidation / Coupling C Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one (Intramolecular Cyclization) B->C K2CO3, DMA, Reflux (6-12h) D 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (Deoxychlorination) C->D POCl3, TEA, Reflux (4h)

Synthetic workflow for 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine.

Comparative Analysis of Synthesis Routes

When scaling this intermediate, chemists typically choose between the Classical BMS Route [4] and Modern Accelerated Routes (e.g., microwave-assisted or alternative base-promoted cyclizations)[5]. Table 1 summarizes the quantitative performance data of these alternatives.

Table 1: Quantitative Comparison of Synthesis Routes

Reaction ParameterRoute A: Classical BMS RouteRoute B: Accelerated / Microwave Route
Cyclization Reagents K2​CO3​ , DMA K2​CO3​ , DMA, Microwave Irradiation
Cyclization Time 6 - 12 hours30 - 45 minutes
Cyclization Yield ~83%~88%
Chlorination Reagents POCl3​ , TEA POCl3​ , DIPEA
Chlorination Time 4 hours1.5 - 2 hours
Overall Yield (2 steps) ~45%~52%
Scalability Excellent (>100g scale)Moderate (Limited by MW reactor size)
Reproducibility High (Robust thermal profile)Moderate (Sensitive to MW ramp rates)

Insight: While Route B offers superior time-efficiency and slightly higher yields by minimizing thermal degradation byproducts, Route A remains the gold standard for large-scale drug development due to its predictable thermal dynamics and independence from specialized reactor geometries.

Self-Validating Experimental Protocol (Route A)

The following protocol outlines the classical synthesis with embedded validation checkpoints to ensure system integrity at each step[4].

Step 1: Synthesis of Imidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
  • Setup: Charge a round-bottom flask with the pre-cyclization intermediate (e.g., Compound 7, 1.89 g, 8.49 mmol) and Potassium Carbonate ( K2​CO3​ , 3.5 g, 25.5 mmol) in N,N-Dimethylacetamide (DMA, 40 mL).

  • Reaction: Heat the heterogeneous mixture to reflux for 6 to 12 hours.

  • In-Process Control (Validation): Monitor via LCMS. The reaction is complete when the mass of the starting material is fully replaced by the [M-H2O]+ or corresponding cyclized mass.

  • Workup: Concentrate the mixture in vacuo to remove the majority of DMA. Quench the residue by adding water and saturated aqueous ammonium chloride ( NH4​Cl ).

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash thoroughly with cold water and dry under high vacuum.

  • Yield: ~83%. The product should appear as a stable solid.

Step 2: Synthesis of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine
  • Setup: Suspend the pyrazin-6(5H)-one intermediate in an excess of Phosphorus Oxychloride ( POCl3​ ). Add a catalytic to stoichiometric amount of Triethylamine (TEA).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Workup: Caution: Highly exothermic. Carefully pour the cooled reaction mixture over crushed ice to quench unreacted POCl3​ . Neutralize cautiously and extract with Dichloromethane (DCM).

  • Purification: Dry the organic layer over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography if necessary.

  • Self-Validation (NMR Checkpoint): To confirm structural integrity, perform 1H NMR (400 MHz, DMSO- d6​ ). You must observe the following characteristic shifts: δ 9.25 (s, 1H), 8.39 (d, J = 8.56 Hz, 1H), 8.09 (s, 1H), 7.81 (d, J = 8.56 Hz, 1H)[3]. The absence of broad NH/OH peaks confirms successful deoxychlorination.

Reactivity Insights & Downstream Application

A profound understanding of the final molecule's electronic distribution is required for downstream inhibitor synthesis. The two chlorine atoms in 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine are electronically distinct[3].

  • C2 Position (Pyrazine Ring): Highly electron-deficient due to the adjacent pyrazine nitrogen atoms. It undergoes rapid SN​Ar with weak nucleophiles (e.g., anilines) at room temperature.

  • C6 Position (Pyridine Ring): Less activated. Substitution here requires stronger nucleophiles (e.g., aliphatic amines like piperazines) and elevated temperatures.

This differential reactivity allows for a highly predictable, regioselective two-step functionalization without the need for complex protecting group strategies[2].

Regioselectivity A 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine B SNAr at C2 Position (Highly Reactive) A->B 1 eq Nucleophile (NaHMDS, THF, rt) D C2-Substituted Intermediate (e.g., Aniline coupling) B->D C SNAr at C6 Position (Less Reactive) E Fully Functionalized Inhibitor (e.g., BMS-279700) C->E D->C Excess Nucleophile (High Temp)

Regioselective sequential SNAr logic for the synthesized tricyclic core.

References

  • Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. ACS Publications. 2

  • 2,6-DICHLOROIMIDAZO[1,5-A]PYRIDO[3,2-E]PYRAZINE | 240815-53-6. ChemicalBook. 1

  • 2,6-二氯咪唑并[1,5-a]吡啶并[3,2-e]吡嗪 - CAS号查询. ChemSrc. 6

  • Cinnolines and Phthalazines: Chemistry of Heterocyclic Compounds. ResearchGate.5

Sources

Validation

In Vitro to In Vivo Translation of Imidazo[1,5-a]pyrido[3,2-e]pyrazine Lck Inhibitors: A Comparative Guide

The development of selective lymphocyte-specific protein tyrosine kinase (p56Lck) inhibitors is a cornerstone strategy for managing T-cell-mediated autoimmune diseases and preventing organ transplant rejection[1]. A crit...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of selective lymphocyte-specific protein tyrosine kinase (p56Lck) inhibitors is a cornerstone strategy for managing T-cell-mediated autoimmune diseases and preventing organ transplant rejection[1]. A critical breakthrough in this chemical space was the discovery of the tricyclic azaimidazoquinoxaline pharmacophore. At the synthetic heart of this class lies 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-53-6), a di-halogenated intermediate that serves as the foundational scaffold for generating potent, orally bioavailable Lck inhibitors such as BMS-279700[2][3].

This guide objectively compares the translational efficacy of the imidazo[1,5-a]pyrido[3,2-e]pyrazine class against other prominent Lck inhibitors and outlines the self-validating experimental workflows required to bridge the gap between biochemical potency and in vivo pharmacodynamics.

Scaffold Rationale & Mechanistic Pathway

The 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine core provides a rigid, electron-deficient planar system that perfectly mimics the adenine ring of ATP[2]. The translational success of this scaffold relies on the orthogonal reactivity of its two chlorides. Medicinal chemists can selectively displace the C6 chloride with anilines (to occupy the hydrophobic pocket of the kinase domain) and the C2 chloride with aliphatic amines like piperazines (to dramatically enhance aqueous solubility)[3].

This modularity allows derivatives like BMS-279700 to overcome the classic translational hurdle of early kinase inhibitors: moving from a potent but insoluble in vitro binder to a highly permeable, systemically active in vivo drug[4].

G TCR T-Cell Receptor (TCR) Lck p56Lck Kinase TCR->Lck Recruits ZAP70 ZAP-70 Activation Lck->ZAP70 Phosphorylates IL2 IL-2 Production ZAP70->IL2 Downstream Cascade Scaffold Imidazo[1,5-a]pyrido[3,2-e]pyrazine Derivatives Scaffold->Lck ATP-Competitive Inhibition

Mechanism of Lck inhibition by imidazo[1,5-a]pyrido[3,2-e]pyrazine derivatives in T-cells.

Comparative Efficacy Data (In Vitro vs. In Vivo)

To evaluate the translational robustness of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, we compare its optimized derivative (BMS-279700) against two alternative, well-characterized Lck inhibitors: the pyrazolo[3,4-d]pyrimidine A-770041 [5] and the aminopyrazole A-420983 [6].

Compound / LeadCore ScaffoldBiochemical Lck IC₅₀Cellular IL-2 IC₅₀In Vivo Efficacy (EC₅₀ / ED₅₀)Oral Bioavailability (F%)
BMS-279700 Imidazo[1,5-a]pyrido[3,2-e]pyrazine< 5 nM200 nM20 mg/kg (ED₅₀)High
A-770041 Pyrazolo[3,4-d]pyrimidine147 nM (at 1 mM ATP)80 nM78 nM / 10 mg/kg34.1%
A-420983 Aminopyrazole37 nM< 100 nMEfficacious at 5-10 mg/kgModerate

Data synthesized from peer-reviewed pharmacological characterizations[3][4][5][6].

Analysis of Translation: BMS-279700 demonstrates an exceptional in vitro to in vivo correlation[4]. Many early-stage kinase inhibitors exhibit sub-nanomolar biochemical IC₅₀s but fail in cellular assays due to poor permeability or rapid metabolic clearance. The strategic addition of a 3-methyl-piperazinyl group at the 2-position of the imidazo[1,5-a]pyrido[3,2-e]pyrazine core increases the polar surface area just enough to maintain an IC₅₀ of 200 nM in whole-cell IL-2 production assays, translating smoothly to an in vivo ED₅₀ of 20 mg/kg[3][4].

Self-Validating Experimental Protocols

To establish a trustworthy in vitro to in vivo correlation for compounds derived from the 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, the following self-validating cascade must be employed.

Protocol 1: Biochemical Lck Kinase Assay (HTRF)

Objective: Quantify the intrinsic ATP-competitive inhibition of the synthesized derivative.

  • Incubate recombinant human p56Lck with the inhibitor in kinase buffer for 15 minutes.

  • Add biotinylated synthetic substrate peptide and ATP to initiate the reaction.

  • Terminate the reaction after 60 minutes using EDTA, followed by the addition of Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Read fluorescence emission at 620 nm and 665 nm to calculate the FRET ratio.

  • Causality & Experience: Why use 1 mM ATP instead of the Kₘ of ATP? Intracellular ATP concentrations hover between 1-5 mM. Testing inhibitors at 1 mM ATP rigorously stresses the compound's competitive binding affinity[5]. Compounds that look potent at 10 µM ATP often suffer massive rightward IC₅₀ shifts in cells.

  • Self-Validating Control: Run a parallel counter-screen against a kinase-dead Lck mutant or omit the substrate to establish the background FRET signal, ensuring the compound itself is not an assay-interfering fluorophore (auto-fluorescence).

Protocol 2: Cellular IL-2 Release Assay (Human PBMCs)

Objective: Confirm membrane permeability and target engagement in a physiological environment.

  • Isolate human PBMCs and pre-incubate with serial dilutions of the inhibitor for 1 hour in media containing 10% Fetal Bovine Serum (FBS).

  • Stimulate T-cells by adding anti-CD3 and anti-CD28 antibodies.

  • Incubate for 24 hours at 37°C.

  • Harvest supernatants and quantify IL-2 secretion via sandwich ELISA.

  • Causality & Experience: Why include 10% FBS or perform a whole-blood shift assay? Highly lipophilic kinase scaffolds often exhibit >99% plasma protein binding. By incorporating serum proteins, we generate a "protein-adjusted" IC₅₀[3]. A compound derived from the 2,6-dichloro scaffold that retains potency here proves that its solubilizing groups successfully mitigate excessive protein binding.

  • Self-Validating Control: Alongside the ELISA, perform a CellTiter-Glo viability assay on the remaining cells. This proves that the reduction in IL-2 is due to specific Lck inhibition, not generalized compound cytotoxicity.

Protocol 3: In Vivo Anti-CD3 Induced IL-2 Production (Murine Model)

Objective: Validate oral bioavailability, metabolic stability, and systemic pharmacodynamics.

  • Dose BALB/c mice orally (PO) with the inhibitor formulated in an appropriate vehicle (e.g., 1% Tween-80, 2% HPMC)[7].

  • After 1 hour (Tₘₐₓ), inject mice intravenously with anti-CD3 antibody (10 µ g/mouse ) to crosslink the TCR and induce a systemic cytokine spike.

  • At 2 hours post-stimulation, euthanize the mice, collect serum, and measure IL-2 levels via ELISA.

  • Causality & Experience: Why use the anti-CD3 model instead of a chronic disease model initially? Anti-CD3 injection provides a synchronized, robust, and transient spike in systemic IL-2[4][8]. This creates a highly reproducible pharmacodynamic (PD) readout that directly correlates with the pharmacokinetic (PK) exposure of the drug at that exact moment, isolating target engagement from complex downstream disease pathology.

  • Self-Validating Control: Include a vehicle-only group (negative control) and a group treated with a known benchmark like A-770041 (positive control)[5]. Additionally, draw blood at the time of sacrifice to measure the actual plasma concentration of the inhibitor via LC-MS/MS, definitively linking the PD effect to PK exposure.

References
  • Chen P, et al. "Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity." Journal of Medicinal Chemistry (ACS Publications). 3

  • Stachlewitz RF, et al. "A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection." Journal of Pharmacology and Experimental Therapeutics (PubMed).5

  • McRae BL, et al. "Suppression of CD4+ T cell activation by a novel inhibitor of Src family kinases." International Immunopharmacology (PubMed). 6

  • Das J, et al. "Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity." Journal of Medicinal Chemistry (ACS Publications). 7

Sources

Comparative

Comparative Cytotoxicity and Mechanistic Profiling of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine and its Structural Analogs

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate nitrogen-rich heterocyclic scaffolds for their developability into targeted therapeutics. The compound 2,6-dichloroimidazo[1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate nitrogen-rich heterocyclic scaffolds for their developability into targeted therapeutics. The compound 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-53-6) serves as a critical, highly reactive master pharmacophore[1]. While the parent dichloro-compound is rarely utilized as a terminal therapeutic agent due to its electrophilic instability, its true value lies in the C2 and C6 positions. These sites undergo rapid nucleophilic aromatic substitution (SNAr), allowing us to systematically synthesize libraries of structural analogs—such as imidazo-pyrazines and imidazo-quinoxalines—that exhibit profound direct cytotoxic and cytostatic effects across diverse oncology models[2][3].

In this guide, we will objectively compare the cytotoxicity profiles of this scaffold's key functionalized analogs, dissect their mechanisms of action, and outline the self-validating experimental protocols required to accurately quantify their anti-proliferative efficacy.

Mechanistic Rationale: From Scaffold to Cytotoxin

The fusion of imidazole, pyridine, and pyrazine rings creates a planar, electron-deficient system that acts as an excellent purine and pyrimidine isostere. By substituting the C2/C6 chlorides with specific functional groups, we dictate the molecule's cytotoxic mechanism:

  • Kinase Inhibition : Introduction of piperazine or alkylamino groups (e.g., in BMS-279700 or EAPB02303) shifts the molecule toward ATP-competitive binding in the hinge region of kinases like Src, JAK, or IKK1/2[2][4]. This inhibits downstream pro-survival signaling, leading to cell cycle arrest.

  • DNA Intercalation : Substituting the chlorides with bulky, aromatic benzimidazole rings (e.g., Compound 31) promotes π−π stacking between DNA base pairs[3]. This triggers the DNA damage response (DDR), ultimately resulting in caspase-dependent apoptosis[5].

Mechanism Compound Imidazo-pyrazine Analogs Kinase Kinase Inhibition Compound->Kinase ATP Competition DNA DNA Intercalation Compound->DNA Pi-Pi Stacking Proliferation Cell Cycle Arrest Kinase->Proliferation Damage DNA Damage Response DNA->Damage Caspase Caspase-3 Cleavage Proliferation->Caspase Damage->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig 1: Dual apoptotic signaling pathways induced by imidazo-pyrazine structural analogs.

Comparative Cytotoxicity Profiles

To guide your lead optimization efforts, the table below synthesizes the quantitative cytotoxicity data of the parent scaffold versus its functionalized analogs.

Scaffold / CompoundPrimary Target / MechanismTested Cell LinesCytotoxicity (IC50 / GI50)Key Structural Feature
2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Intermediate Building BlockN/A (Scaffold)N/AHighly reactive C2/C6 chlorides
BMS-279700 Src-Family Kinase (p56 Lck)THP-1 (Monocytes)Anti-inflammatory focus3-methyl-piperazine at C2
Compound 31 DNA Intercalation / KinaseNCI-60 Panel (59 lines)0.80 – 2.87 µM (GI50)Benzimidazole rings at C6/C8
EAPB02303 Analogs IKK1 / IKK2A375 (Melanoma), K5629.77 µM (K562)Alkylamino substitutions
Pyrido-imidazo-isoquinolines Caspase-3 / PARP-1 CleavageHuman Neuroblastoma< 10 µM (IC50)Isosteres of ellipticine
Self-Validating Experimental Protocols

When evaluating these highly potent analogs, assay artifacts can easily be misinterpreted as true cytotoxicity. For example, relying solely on metabolic assays (like MTT) can yield false positives if a kinase inhibitor transiently suppresses mitochondrial reductase without causing actual cell death. Therefore, we utilize the Sulforhodamine B (SRB) assay for adherent panels and confirm cell death via Western Blotting.

Workflow Seed 1. Cell Seeding Treat 2. Drug Exposure Seed->Treat Fix 3. TCA Fixation Treat->Fix Stain 4. SRB Staining Fix->Stain Read 5. OD 515nm Read Stain->Read Analyze 6. IC50 Calc Read->Analyze

Fig 2: Self-validating SRB cytotoxicity assay workflow for high-throughput screening.

Protocol 1: High-Throughput SRB Cytotoxicity Assay

Causality & Validation : The SRB dye binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measurement of total cellular protein mass. This eliminates metabolic confounding factors. To make this a self-validating system , we must include three critical controls: a cell-free blank (validates background noise), a 0.1% DMSO vehicle (validates solvent non-toxicity), and a 1 µM Doxorubicin positive control (validates the cells' apoptotic competence).

Methodology :

  • Cell Seeding : Seed cells (e.g., A375 melanoma) in 96-well plates at an optimized density (e.g., 5,000 cells/well). Causality: Over-confluent wells deplete nutrients, causing baseline apoptosis that masks the drug's specific IC50.

  • Compound Treatment : After 24h of adherence, treat cells with serial dilutions of the imidazo-pyrazine analog (0.01 µM to 100 µM) in media containing max 0.1% DMSO. Incubate for 72 hours.

  • TCA Fixation : Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates proteins and halts degradation, locking the protein mass at the exact 72-hour mark.

  • Staining : Wash plates with deionized water, dry, and add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

  • Washing & Solubilization : Wash 4x with 1% acetic acid to remove unbound dye. Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5).

  • Readout : Measure optical density (OD) at 515 nm using a microplate reader. Calculate GI50 (50% growth inhibition) relative to the DMSO control.

Protocol 2: Mechanistic Validation of Apoptosis (Caspase-3 Cleavage)

Causality & Validation : To confirm that the reduction in protein mass is due to apoptosis (cytotoxicity) rather than mere cell cycle arrest (cytostasis), we must probe for the executioner caspase-3. This system is self-validated by probing for GAPDH (ensures equal protein loading across lanes) and total Caspase-3 (ensures the precursor pool is present).

Methodology :

  • Lysate Preparation : Treat cells with the calculated IC50 of the analog for 24h and 48h. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Use a BCA assay to normalize protein concentrations to exactly 20 µg per lane.

  • SDS-PAGE & Transfer : Resolve proteins on a 10% polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting : Block with 5% BSA. Probe overnight at 4°C with primary antibodies against Cleaved Caspase-3 (Asp175), Cleaved PARP-1, and GAPDH.

  • Detection : Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. A distinct band at 17 kDa confirms Caspase-3 cleavage and active apoptosis[5].

References
  • Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of BMS-279700 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids Source: Scientific Reports (Nature Portfolio / NIH PMC) URL:[Link]

  • Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma Source: Molecules (MDPI) URL:[Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors Source: ResearchGate URL:[Link]

  • Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors Source: PubMed (NIH) URL:[Link]

Sources

Validation

Structural and Functional Divergence of the 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine Scaffold: A Comparative SAR Guide

Executive Summary In modern medicinal chemistry, the identification of privileged, highly reactive scaffolds is paramount for accelerating Structure-Activity Relationship (SAR) campaigns. 2,6-Dichloroimidazo[1,5-a]pyrido...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged, highly reactive scaffolds is paramount for accelerating Structure-Activity Relationship (SAR) campaigns. 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS: 240815-53-6) is a premier dihalogenated tricyclic building block. Rather than serving as a final active pharmaceutical ingredient (API), its rigid planar structure and orthogonally reactive C2 and C6 chlorides make it an ideal precursor for divergent synthesis[1].

This guide provides an in-depth SAR comparison of APIs derived from this scaffold, contrasting their performance against legacy alternative scaffolds in two distinct therapeutic arenas: p56 Lck Kinase inhibition (Immunology/Oncology) and PDE10A inhibition (Neurology/Psychiatry).

Scaffold Analysis & Mechanistic Rationale

The utility of 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine lies in its predictable chemical reactivity and its biological mimicry of purine-like structures[2].

  • Regioselective Reactivity: The tricyclic core is highly electron-deficient. The C6 chlorine is exceptionally activated toward Nucleophilic Aromatic Substitution (SNAr) due to its spatial relationship with the adjacent pyrazine and pyridine nitrogens. This allows researchers to substitute the C6 position with anilines at room temperature, leaving the C2 chlorine intact for subsequent, high-temperature cross-coupling with aliphatic amines (e.g., piperazines).

  • Target Engagement: The N3 nitrogen of the imidazole ring acts as a critical, unhindered hydrogen-bond acceptor. In kinase targets, this nitrogen reliably anchors the molecule to the hinge region of the ATP-binding pocket (e.g., the backbone NH of Met319 in Lck)[3].

G A 2,6-Dichloro Scaffold B C6-Anilino Intermediate A->B Aniline + NaHMDS (Regioselective SNAr) C C2,C6-Disubstituted API (e.g., BMS-279700) B->C Piperazine + Heat (C2 Substitution)

Workflow of regioselective SNAr derivatization of the 2,6-dichloro scaffold.

SAR Comparison: p56 Lck Kinase Inhibition

The Src-family kinase p56 Lck is a critical driver of T-cell activation. Inhibiting Lck blocks the production of proinflammatory cytokines (IL-2), offering a therapeutic pathway for autoimmune diseases[4].

The Alternative: Imidazo[1,2-a]quinoxalines

Early Lck inhibitors utilized an imidazoquinoxaline core. While these compounds (e.g., Compound 1) demonstrated baseline Lck inhibition, they suffered from poor aqueous solubility and limited vectors for structural functionalization, leading to a plateau in cellular potency[4].

The Scaffold Advantage: Imidazo[1,5-a]pyrido[3,2-e]pyrazines

By transitioning to the imidazo[1,5-a]pyrido[3,2-e]pyrazine core—synthesized directly from the 2,6-dichloro precursor—researchers at Bristol-Myers Squibb unlocked new vectors for SAR optimization[3]. The introduction of the pyridine nitrogen improved solubility, while the C2 and C6 positions allowed for the fine-tuning of steric bulk.

SAR Data Summary: The following table demonstrates the optimization trajectory from the baseline alternative scaffold to the highly optimized derivative, BMS-279700 , synthesized from the 2,6-dichloro scaffold[3][4].

Compound / Scaffold BaseC6 Substitution (R1)C2 Substitution (R2)Lck IC₅₀ (nM)Cellular T-Cell Proliferation IC₅₀ (nM)
Compound 1 (Imidazoquinoxaline)AnilinoH170.0> 1000
Intermediate 12 (Pyrido-pyrazine)2-chloro-6-methylanilineCl~ 45.0210.0
BMS-279700 (Pyrido-pyrazine)2-chloro-6-methylaniline(S)-3-methylpiperazine0.55 4.0

Causality Insight: The addition of the (S)-3-methylpiperazine at the C2 position (replacing the chlorine) projects into the solvent-exposed region of the Lck kinase domain, drastically improving both enzymatic potency and cellular permeability[3].

Pathway TCR T-Cell Receptor (TCR) Engagement Lck p56 Lck Kinase TCR->Lck Recruits ZAP ZAP-70 Activation Lck->ZAP Phosphorylates IL2 IL-2 Cytokine Production ZAP->IL2 Downstream Cascade Inhibitor Scaffold Derivative (BMS-279700) Inhibitor->Lck Inhibits (H-bond at Met319)

Mechanism of action: Inhibition of p56 Lck kinase in the T-cell signaling cascade.

SAR Comparison: PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) regulates cAMP and cGMP in the striatum. Inhibiting PDE10A is a targeted approach for treating schizophrenia and Huntington's disease[5].

The Alternative: Quinoline Derivatives

Traditional PDE10A inhibitors often rely on quinoline or papaverine-like scaffolds. However, these alternatives frequently suffer from off-target CYP3A4 inhibition and poor blood-brain barrier (BBB) penetration due to high lipophilicity (LogP) and excessive rotational bonds[6].

The Scaffold Advantage: Rigid Tricyclic Geometry

Derivatives of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold, such as TC-E 5005 , leverage the rigid, planar geometry of the tricyclic core. This rigidity allows the molecule to occupy the hydrophobic selectivity pocket of PDE10A without incurring the entropic penalty associated with the conformational locking of flexible quinoline alternatives[5][7]. Furthermore, the lower lipophilicity of the pyrazine-containing core improves BBB penetrance while mitigating CYP3A4 trapping.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols detail the synthesis of a lead derivative from the 2,6-dichloro scaffold and its subsequent biological validation.

Protocol A: Regioselective Derivatization of 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine

Objective: Synthesize an Lck-active API via sequential SNAr.

  • C6-Amination (Regioselective):

    • Dissolve 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (1.0 eq) and 2-chloro-6-methylaniline (1.2 eq) in anhydrous THF under nitrogen.

    • Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 2.5 eq) at room temperature.

    • Causality: NaHMDS deprotonates the aniline, creating a strong nucleophile that exclusively attacks the highly activated C6 position.

    • Stir for 2 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography to yield the C6-anilino, C2-chloro intermediate[3].

  • C2-Amination (Thermal Substitution):

    • Suspend the intermediate (1.0 eq) in neat (S)-3-methylpiperazine (5.0 eq).

    • Heat the mixture to 120°C for 12 hours.

    • Causality: The C2 chlorine is sterically hindered and less electronically activated; therefore, it requires a strong aliphatic nucleophile and high thermal energy to drive the reaction to completion.

    • Cool, dilute with water, extract with DCM, and purify via preparative HPLC to yield the final disubstituted API (e.g., BMS-279700).

Protocol B: In Vitro p56 Lck Kinase TR-FRET Assay

Objective: Validate the inhibitory potency (IC₅₀) of the synthesized derivative.

  • Assay Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & Substrate Incubation: Combine recombinant human p56 Lck enzyme (final concentration 0.5 nM) with a biotinylated tyrosine kinase peptide substrate (1 µM) in a 384-well plate.

  • Compound Addition: Add the synthesized derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 1% final DMSO).

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for Lck (~15 µM) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (20 mM). Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm and 665 nm. Calculate IC₅₀ using a 4-parameter logistic fit.

References

  • Chemsrc. (2025). 2,6-二氯咪唑并[1,5-a]吡啶并[3,2-e]吡嗪 - CAS号查询. Retrieved from [Link]

  • Chen, P., et al. (2004). Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity. ACS Publications - Journal of Medicinal Chemistry. Retrieved from[Link]

  • Google Patents. (2008). TW200817400A - Pyrido[3,2-e] pyrazines, their use as inhibitors of phosphodiesterase 10, and processes for preparing them.
  • National Institutes of Health (NIH). (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC. Retrieved from [Link]

  • Ludwig-Maximilians-Universität München. (2015). Effekte des selektiven Phosphodiesterase 10 A Inhibitors TC-E 5005 auf die glattmuskuläre Relaxation der humanen Prostata. Retrieved from [Link]

Sources

Comparative

Independent laboratory validation of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine biological assays

Independent Laboratory Validation of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine Biological Assays: A Comparative Guide for Privileged Scaffold Evaluation As application scientists, we do not merely execute protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Independent Laboratory Validation of 2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine Biological Assays: A Comparative Guide for Privileged Scaffold Evaluation

As application scientists, we do not merely execute protocols; we interrogate the biophysical reality of the assay. When evaluating a di-halogenated intermediate like 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (CAS 240815-53-6), the objective is not to find a finished drug, but to quantify the intrinsic Ligand Efficiency (LE) of the naked pharmacophore[1].

This specific tricyclic core is a "privileged scaffold." Depending on the vectors of substitution, it diverges into two highly distinct, clinically relevant pharmacological profiles:

  • Immunomodulation (p56 Lck Inhibition): C2/C6 amination yields potent Src-family kinase inhibitors like BMS-279700, which block T-cell proliferation and pro-inflammatory cytokine release (IL-2, TNFα)[2].

  • Neuropharmacology (PDE10A Inhibition): C2/C9 alkylation/alkoxylation yields sub-nanomolar phosphodiesterase 10A inhibitors like TC-E 5005, which reverse hyperactive phenotypes in schizophrenia models[3].

This guide provides an objective, self-validating framework for screening this core scaffold, comparing its baseline biochemical metrics against fully elaborated reference alternatives.

Mechanistic Rationale & Target Engagement

Before appending peripheral moieties, validating the 2,6-dichloro intermediate establishes the thermodynamic baseline of the core tricyclic system[1]. By mapping the baseline activity, we can accurately calculate the Gibbs free energy ( ΔG ) contributed by subsequent functional groups (e.g., the piperazinyl and anilino groups in BMS-279700)[2].

SAR_Optimization Scaffold 2,6-Dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine (Core Pharmacophore) Sub_Lck C2/C6 Amination (Piperazinyl & Anilino) Scaffold->Sub_Lck SAR Vector 1 Sub_PDE C2/C9 Alkylation (Methoxy & Propyl) Scaffold->Sub_PDE SAR Vector 2 Target_Lck p56 Lck Kinase IC50: 0.55 nM Sub_Lck->Target_Lck Target_PDE PDE10A Enzyme IC50: 7.28 nM Sub_PDE->Target_PDE Drug_Lck BMS-279700 (Immunosuppressant) Target_Lck->Drug_Lck Drug_PDE TC-E 5005 (Antipsychotic) Target_PDE->Drug_PDE

Divergent SAR pathways of the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold.

Comparative Performance Data

To objectively assess the scaffold, we compare the naked 2,6-dichloro intermediate against its optimized derivatives and industry-standard reference compounds across both primary targets.

Table 1: Biochemical & Cellular Efficacy Profile Comparison

Compound / ScaffoldTargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Primary Indication / Phenotype
2,6-Dichloro Scaffold p56 Lck> 1,000 (Baseline)N/APharmacophore baseline mapping
BMS-279700 p56 Lck0.55 ± 0.04200 (IL-2 block)T-cell immunosuppression[2]
Dasatinib p56 Lck~ 0.4< 10Broad-spectrum kinase reference
2,6-Dichloro Scaffold PDE10A> 5,000 (Baseline)N/APharmacophore baseline mapping
TC-E 5005 PDE10A7.28Reverses hyperact.Antipsychotic / Schizophrenia
Papaverine PDE10A36.0~ 150Non-selective PDE reference[4]

Data Synthesis: The naked 2,6-dichloro intermediate exhibits negligible target engagement on its own. However, its rigid planar structure forces the enzyme into an extended "DFG-out" conformation (in Lck) or fits perfectly into the selectivity pocket of PDE10A[4][5]. The massive leap in potency (from >1 µM to <1 nM) upon substitution validates the scaffold's exceptional ligand efficiency.

Experimental Protocols & Assay Causality

A robust assay must be a self-validating system. We do not just measure signal; we engineer the assay to mathematically reject false positives.

Protocol A: p56 Lck Kinase TR-FRET Assay

The Causality of Choice: Why utilize Time-Resolved FRET (TR-FRET) over standard fluorescence polarization? Tricyclic nitrogenous scaffolds often exhibit intrinsic autofluorescence in the 400-500 nm range. By utilizing a Europium (Eu) chelate donor with a long emission half-life, we introduce a microsecond temporal delay before signal acquisition. This causality—delaying the read until transient compound autofluorescence decays—ensures that the IC₅₀ shift is a true reflection of ATP-competitive binding rather than an optical artifact.

TR_FRET_Workflow Step1 Compound Incubation (Scaffold + Target) Step2 Eu-Kinase Tracer (Competitive Binding) Step1->Step2 Step3 Time-Delayed Read (Microsecond Gating) Step2->Step3 Eliminates Autofluorescence Step4 FRET Signal (True IC50) Step3->Step4

Self-validating TR-FRET workflow designed to eliminate heterocycle autofluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense the 2,6-dichloro scaffold and BMS-279700 (reference) in a 10-point dose-response curve (10 µM to 0.1 nM) into a 384-well pro-plate. Ensure final DMSO concentration remains strictly at 1% to prevent enzyme denaturation.

  • Enzyme Addition: Add 2.5 µL of recombinant human p56 Lck kinase (final concentration 0.5 nM). Incubate for 15 minutes at 25°C to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix (ATP at Km​ of 10 µM, ULight-TK peptide at 50 nM).

  • Incubation & Termination: Incubate for 60 minutes. Terminate the reaction by adding 5 µL of EDTA (final 10 mM) containing Eu-anti-phosphotyrosine antibody (2 nM).

  • Self-Validation (Z'-Factor): Calculate Z' using Dasatinib (1 µM) as the positive inhibition control and 1% DMSO as the negative control. Do not proceed with data analysis if Z' < 0.65.

  • Readout: Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 50 µs).

Protocol B: PDE10A Dual-Substrate Hydrolysis Assay

The Causality of Choice: Why measure both cAMP and cGMP hydrolysis? PDE10A is a dual-substrate phosphodiesterase[4]. By quantifying the depletion of both nucleotides independently, we validate that the imidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold does not exhibit substrate-biased allosteric modulation, ensuring it acts as a true competitive inhibitor at the catalytic pocket.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE10A in assay buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.05% BSA).

  • Inhibitor Pre-incubation: Add the 2,6-dichloro scaffold and TC-E 5005 (reference) to the enzyme mix. Include Papaverine (10 µM) as a positive control[4]. Incubate for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 1 µM cAMP or 1 µM cGMP (in separate parallel plates).

  • Hydrolysis Phase: Incubate for 30 minutes at room temperature.

  • Termination & Detection: Add PDE-Glo™ Termination Buffer to halt hydrolysis, followed by the Detection Reagent (which converts residual cyclic nucleotides into ATP, subsequently driving a luciferase-based luminescent reaction).

  • Self-Validation: Include a "No Enzyme" control to establish the maximum luminescence baseline. The signal is inversely proportional to PDE10A activity.

  • Readout: Measure luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 2,6-dichloroimidazo[1,5-a]pyrido[3,2-e]pyrazine scaffold is a masterclass in synthetic utility. While the naked intermediate lacks the potency of its fully elaborated counterparts, subjecting it to the rigorous, self-validating biochemical assays outlined above is a mandatory step in modern drug discovery. It ensures that the profound efficacies of derivatives like BMS-279700 and TC-E 5005 are driven by precise, thermodynamically sound target engagement rather than assay interference.

References

  • Chen, P., et al. "Imidazoquinoxaline Src-Family Kinase p56Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity." Journal of Medicinal Chemistry, 2004. URL:[Link]

  • Höfgen, N., et al. "Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors." Journal of Medicinal Chemistry, 2010. URL:[Link]

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